Technical Documentation Center

N-[4-(1,1-dimethylethyl)benzoyl]leucine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[4-(1,1-dimethylethyl)benzoyl]leucine

Core Science & Biosynthesis

Foundational

chemical structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine

An In-depth Technical Guide to N-[4-(1,1-dimethylethyl)benzoyl]leucine For Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive examination of N-[4-(1,1-dimethylethyl)be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-[4-(1,1-dimethylethyl)benzoyl]leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of N-[4-(1,1-dimethylethyl)benzoyl]leucine, a synthetic amino acid derivative with potential applications in medicinal chemistry and biochemical research. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the molecule's structure, synthesis, and potential utility, grounded in established scientific principles.

Molecular Architecture and Structural Rationale

The structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine is a deliberate amalgamation of moieties, each contributing to its overall physicochemical profile. Understanding this architecture is fundamental to postulating its biological interactions.

Core Components

The molecule is composed of three key structural features:

  • L-Leucine Backbone : As an essential alpha-amino acid, L-leucine provides a chiral scaffold.[1] Its isobutyl side chain is non-polar and aliphatic, contributing to the molecule's overall lipophilicity.[1] The stereochemistry at the alpha-carbon is critical, as biological systems are exquisitely sensitive to chirality.

  • 4-tert-Butylbenzoyl Group : This N-acyl group is the primary modulator of the molecule's properties. The benzoyl ring introduces aromaticity, while the para-substituted tert-butyl group (1,1-dimethylethyl) is a bulky, lipophilic moiety. This group's steric hindrance can influence the molecule's conformation and its ability to fit into enzymatic active sites or receptor pockets.

  • Amide Linkage : The robust amide bond connects the leucine and benzoyl fragments. This bond is planar and capable of participating in hydrogen bonding as a donor (N-H) and an acceptor (C=O), which are critical interactions in many biological recognition events.

Chemical Structure Visualization

The spatial arrangement and connectivity of these components are depicted below.

Caption: Chemical structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine.

Synthesis and Physicochemical Characterization

The synthesis of this compound is achievable through standard peptide coupling methodologies. The protocol described herein is a robust and reproducible approach for laboratory-scale synthesis.

Synthetic Workflow: Amide Coupling

The most direct route is the acylation of L-leucine with an activated derivative of 4-(1,1-dimethylethyl)benzoic acid. This process involves the formation of a stable amide bond.

synthesis_workflow cluster_reactants Starting Materials L-Leucine L-Leucine reaction Schotten-Baumann Reaction (Aqueous NaOH, 0°C to RT) L-Leucine->reaction 4-tert-Butylbenzoyl\nChloride 4-tert-Butylbenzoyl Chloride 4-tert-Butylbenzoyl\nChloride->reaction workup Acidification & Extraction (HCl, Ethyl Acetate) reaction->workup purification Purification (Recrystallization or Silica Gel Chromatography) workup->purification product Final Product: N-[4-(1,1-dimethylethyl) benzoyl]leucine purification->product

Caption: General workflow for the synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol includes intrinsic checkpoints to ensure reaction completion and product purity.

  • Reactant Solubilization: Dissolve L-leucine (1.0 eq) in 1 M sodium hydroxide (2.2 eq) solution with stirring. Cool the solution to 0-5 °C in an ice bath.

    • Causality: The basic solution deprotonates both the carboxylic acid and the amine of leucine, rendering the amino group a potent nucleophile. Cooling is essential to control the exothermicity of the subsequent acylation.

  • Acylation: In a separate flask, dissolve 4-(1,1-dimethylethyl)benzoyl chloride (1.05 eq) in a minimal amount of a water-miscible solvent like THF or dioxane. Add this solution dropwise to the stirring leucine solution, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Trustworthiness Check: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase like 10% methanol in dichloromethane. The disappearance of the leucine spot (visualized with ninhydrin stain) and the appearance of a new, UV-active product spot indicates reaction progression.

  • Product Isolation (Workup): Cool the reaction mixture again and acidify to pH ~2 with 1 M HCl. A white precipitate should form. Extract the aqueous mixture three times with ethyl acetate.

    • Causality: Acidification protonates the product's carboxyl group, making it neutral and thus extractable into an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes bulk water, and the anhydrous salt removes residual traces, preventing water from interfering with crystallization or chromatography.

  • Final Characterization: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Data Summary

The following properties are critical for experimental design, including solubility tests and dosage calculations.

PropertyValueReference
Molecular Formula C₁₇H₂₅NO₃[2]
Molecular Weight 291.39 g/mol [2]
CAS Number 2241925-37-9[2]
Predicted Boiling Point 463.2 ± 38.0 °C[2]
Predicted Density 1.061 ± 0.06 g/cm³[2]
Appearance White to off-white crystalline solid(Typical)

Potential Applications and Logical Research Progression

While N-[4-(1,1-dimethylethyl)benzoyl]leucine is a research chemical, its structural motifs are found in various bioactive molecules. Its N-benzoyl leucine core is a known scaffold in medicinal chemistry.[3][4] Derivatives of amino acids are widely explored for their potential therapeutic benefits.[5][6]

Hypothesized Areas of Biological Activity
  • Enzyme Inhibition: The structure is a candidate for inhibiting proteases or hydrolases, where the leucine side chain could interact with hydrophobic pockets (like the S1 pocket of chymotrypsin-like proteases) and the benzoyl group could form aromatic or hydrophobic interactions.

  • Metabolic Modulation: Leucine itself plays a key role in metabolic regulation.[1] Acylation could alter its transport and cellular uptake, potentially creating a tool compound to study metabolic pathways.

  • Scaffold for Drug Discovery: This molecule serves as a valuable starting point for library synthesis. Systematic modification of the aromatic ring or the leucine moiety can be used to probe structure-activity relationships (SAR) for a given biological target.[3]

Logical Experimental Workflow for Bioactivity Screening

A structured approach is necessary to validate any hypothesized biological activity.

experimental_workflow start Compound Synthesis & QC (NMR, MS, Purity >95%) target_selection Target Selection (Based on structural hypothesis, e.g., Protease Panel) start->target_selection invitro_assay Primary In Vitro Assay (Biochemical Assay, e.g., IC₅₀ determination) target_selection->invitro_assay hit_validation Hit Validation (Orthogonal Assays, Dose-Response) invitro_assay->hit_validation hit_validation->target_selection No Activity cell_based Cell-Based Assay (Target engagement, Cytotoxicity) hit_validation->cell_based Confirmed Hit sar SAR Exploration (Synthesize Analogs) cell_based->sar end Lead Candidate cell_based->end Promising Profile sar->invitro_assay

Caption: A logical progression for evaluating the biological activity of a new chemical entity.

References

  • National Center for Biotechnology Information. (n.d.). Benzoyl-L-leucine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1981). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Biochemistry & Biophysics, 18(4), 263-266.
  • Wikipedia. (n.d.). Leucine. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

molecular weight and formula of N-[4-(1,1-dimethylethyl)benzoyl]leucine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-[4-(1,1-dimethylethyl)benzoyl]leucine, a derivative of the essential amino acid L-leuci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[4-(1,1-dimethylethyl)benzoyl]leucine, a derivative of the essential amino acid L-leucine. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known properties and provides expert insights based on analogous N-acyl amino acid derivatives. This guide will cover the molecule's fundamental chemical properties, propose a detailed synthesis protocol, and outline robust analytical methodologies for its characterization, including spectroscopic and chromatographic techniques. Furthermore, it will touch upon potential applications and essential safety considerations, offering a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Molecular Overview

N-[4-(1,1-dimethylethyl)benzoyl]leucine is a modified amino acid in which the amino group of L-leucine is acylated with a 4-(1,1-dimethylethyl)benzoyl (commonly known as 4-tert-butylbenzoyl) group. This modification significantly alters the physicochemical properties of the parent amino acid, L-leucine, by introducing a bulky, hydrophobic aromatic moiety. Such modifications are a common strategy in medicinal chemistry to enhance membrane permeability, modulate biological activity, and alter metabolic stability.

The structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine combines the chiral scaffold of L-leucine with the rigid, lipophilic 4-tert-butylbenzoyl group. This structural arrangement suggests potential applications in areas where interactions with hydrophobic pockets of biological targets are desired.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of N-[4-(1,1-dimethylethyl)benzoyl]leucine is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₅NO₃[1]
Molecular Weight 291.39 g/mol [1]
CAS Number 2241925-37-9[1]
Canonical SMILES CC(C)CNC(=O)C1=CC=C(C=C1)C(C)(C)CInferred from Structure
Appearance Predicted to be a white to off-white solidInferred from related compounds[2]
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol, with low aqueous solubility.Inferred from related compounds[2]
Structural Diagram

The 2D chemical structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine is depicted below.

Caption: 2D Structure of N-[4-(1,1-dimethylethyl)benzoyl]leucine.

Synthesis Protocol

The synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine is most readily achieved through the N-acylation of L-leucine with 4-(1,1-dimethylethyl)benzoyl chloride. This is a standard peptide coupling reaction. A generalized, robust protocol is provided below.

Schotten-Baumann Reaction for N-Acylation

This method is a classical and effective way to form amides from amines and acid chlorides.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification L-Leucine L-Leucine Dissolve L-Leucine in base Dissolve L-Leucine in base L-Leucine->Dissolve L-Leucine in base 4-tert-butylbenzoyl chloride 4-tert-butylbenzoyl chloride Add acid chloride dropwise at 0-5 °C Add acid chloride dropwise at 0-5 °C 4-tert-butylbenzoyl chloride->Add acid chloride dropwise at 0-5 °C Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH)->Dissolve L-Leucine in base Organic Solvent (e.g., Dioxane) Organic Solvent (e.g., Dioxane) Organic Solvent (e.g., Dioxane)->Dissolve L-Leucine in base Dissolve L-Leucine in base->Add acid chloride dropwise at 0-5 °C Stir at room temperature Stir at room temperature Add acid chloride dropwise at 0-5 °C->Stir at room temperature Acidify with HCl Acidify with HCl Stir at room temperature->Acidify with HCl Extract with Ethyl Acetate Extract with Ethyl Acetate Acidify with HCl->Extract with Ethyl Acetate Wash organic layer Wash organic layer Extract with Ethyl Acetate->Wash organic layer Dry and concentrate Dry and concentrate Wash organic layer->Dry and concentrate Recrystallization or Column Chromatography Recrystallization or Column Chromatography Dry and concentrate->Recrystallization or Column Chromatography Final Product Final Product Recrystallization or Column Chromatography->Final Product

Caption: General workflow for the synthesis of N-acyl amino acids.

Detailed Experimental Procedure
  • Dissolution of L-Leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-leucine (1.0 eq.) in 2 M aqueous sodium hydroxide (2.5 eq.) and a suitable organic co-solvent such as 1,4-dioxane or tetrahydrofuran (THF) to aid solubility. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve 4-(1,1-dimethylethyl)benzoyl chloride (1.05 eq.) in a minimal amount of the same organic co-solvent. Add this solution dropwise to the stirred L-leucine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 using 2 M hydrochloric acid. A precipitate of the product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-[4-(1,1-dimethylethyl)benzoyl]leucine. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the leucine and the 4-tert-butylbenzoyl moieties.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), corresponding to the ortho and meta protons of the 1,4-disubstituted benzene ring.

  • Leucine α-CH: A multiplet (often a doublet of doublets or a triplet) in the region of δ 4.5-5.0 ppm.

  • Amide NH: A doublet in the region of δ 6.5-7.5 ppm, which will exchange with D₂O.

  • Leucine β-CH₂ and γ-CH: Multiplets between δ 1.5-2.0 ppm.

  • tert-Butyl Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to 9 protons.

  • Leucine δ-CH₃: Two doublets around δ 0.9-1.0 ppm, corresponding to the diastereotopic methyl groups.

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.

  • Carbonyl Carbons: Two signals in the downfield region (δ 170-180 ppm) for the carboxylic acid and amide carbonyls.

  • Aromatic Carbons: Signals in the range of δ 125-150 ppm.

  • Leucine α-C: A signal around δ 50-55 ppm.

  • Leucine Side Chain Carbons: Signals in the aliphatic region (δ 20-45 ppm).

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound.

  • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 292.19. Adducts with sodium [M+Na]⁺ (m/z 314.17) or potassium [M+K]⁺ (m/z 330.14) may also be present.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 290.18 should be observed.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural information. Common fragmentation pathways for N-acylated amino acids include the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da), and cleavage of the amide bond, leading to fragments corresponding to the acylium ion of the benzoyl moiety and the protonated leucine.[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of N-[4-(1,1-dimethylethyl)benzoyl]leucine.

  • Column: A C18 stationary phase is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the product from starting materials and byproducts.[4][5]

  • Detection: UV detection at a wavelength where the benzoyl group has strong absorbance (e.g., 254 nm) is appropriate.

A representative starting gradient could be:

Time (min)% Aqueous (0.1% TFA)% Acetonitrile (0.1% TFA)
0955
20595
25595
26955
30955

Potential Applications and Fields of Research

While specific biological activities of N-[4-(1,1-dimethylethyl)benzoyl]leucine are not extensively documented, its structure suggests several potential areas of application for researchers:

  • Drug Discovery: As a modified amino acid, it can be used as a building block in peptide synthesis to create novel peptidomimetics with enhanced stability or altered receptor binding properties. The tert-butylbenzoyl group can serve as a hydrophobic probe to explore binding pockets in enzymes and receptors.

  • Biochemical Probes: The compound could be used to study amino acid transporters and metabolic pathways. The bulky substituent may alter its recognition by cellular machinery compared to natural L-leucine.[6]

  • Material Science: N-acylated amino acids can self-assemble into various nanostructures, suggesting potential applications in biomaterials and drug delivery systems.

Safety and Handling

No specific safety data for N-[4-(1,1-dimethylethyl)benzoyl]leucine is available. Therefore, it should be handled with the standard precautions for new chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N-[4-(1,1-dimethylethyl)benzoyl]leucine is a synthetically accessible derivative of L-leucine with potential applications in various fields of chemical and biological research. This guide provides a solid foundation for its synthesis, purification, and analytical characterization based on established chemical principles and data from analogous compounds. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough characterization to validate their results. As with any novel compound, all handling should be performed with appropriate safety precautions.

References

  • Benchchem. (n.d.). Biochemical Pathways of N-Acetyl-L-leucine: A Technical Guide.
  • Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4587.
  • Benchchem. (n.d.). Technical Support Center: N-Acetyl-N-methyl-D-leucine Synthesis.
  • Regeneron ISEF. (2025). CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals.
  • ResearchGate. (2025). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
  • Valigurová, P., Jarešová, L., Váňová, J., & Česla, P. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Asos İndeks.
  • Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.
  • ResearchGate. (2025). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion.
  • PubChem. (n.d.). Benzoyl-leucyl-leucine.
  • PubChem. (n.d.). Benzoyl-L-leucine.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from Journal of Pharmaceutical and Biomedical Analysis.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9.
  • Capricorn Scientific. (n.d.). Safety Data Sheet_NEAA-B_Capricorn_EN.
  • Agilent. (2024). Amino Acid Standard - SAFETY DATA SHEET.
  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.
  • ChemicalBook. (n.d.). Leucine, N-[4-(1,1-dimethylethyl)benzoyl]- | 2241925-37-9.
  • MedChemExpress. (n.d.). N-Benzoyl-L-leucine.
  • bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota.
  • bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
  • Benchchem. (n.d.). N-Methylleucine chemical properties and structure.
  • YouTube. (2023). Fragmentation in Mass Spectrometry.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine.
  • Sigma-Aldrich. (n.d.). N-Acetyl- L -leucine ReagentPlus , 99 1188-21-2.
  • National Center for Biotechnology Information. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
  • National Center for Biotechnology Information. (2021). Acetylation turns leucine into a drug by membrane transporter switching.
  • Mascot. (n.d.). Mascot help: Peptide fragmentation.
  • Beilstein Journals. (2010). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis.
  • Journal of Biosciences and Medicines. (2022). Discovery of a Novel Aminopeptidase N Inhibitor Dino-Leucine Borate. Retrieved from Journal of Biosciences and Medicines.

Sources

Foundational

Solubility Profile and Thermodynamic Analysis of N-[4-(1,1-dimethylethyl)benzoyl]leucine

This in-depth technical guide details the solubility characteristics, thermodynamic behavior, and experimental characterization protocols for N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(p-tert-butylbenzoyl)...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility characteristics, thermodynamic behavior, and experimental characterization protocols for N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(p-tert-butylbenzoyl)leucine).

Designed for researchers in process chemistry and chiral resolution, this guide synthesizes structural activity relationships (SAR) from homologous N-acyl amino acids to establish a robust framework for solvent selection and crystallization process design.

Executive Summary

N-[4-(1,1-dimethylethyl)benzoyl]leucine is a lipophilic N-acyl amino acid derivative frequently employed as a chiral resolving agent or pharmaceutical intermediate. Its solubility behavior is governed by the interplay between the hydrophobic 4-tert-butylbenzoyl moiety and the polar carboxylic acid/amide functionality.

Unlike its unsubstituted analog (N-benzoyl-leucine), the addition of the bulky 1,1-dimethylethyl (tert-butyl) group significantly alters the solute-solvent interaction landscape, generally suppressing solubility in highly polar protic solvents (e.g., water) while enhancing affinity for medium-polarity esters and aromatic hydrocarbons. This guide provides the theoretical and practical framework for predicting, measuring, and modeling these solubility profiles to optimize purification and resolution processes.

Chemical Identity and Structural Properties[1]

PropertyDetail
IUPAC Name N-[4-(1,1-dimethylethyl)benzoyl]-L-leucine (or D-, depending on enantiomer)
Common Name N-(p-tert-butylbenzoyl)leucine
Molecular Formula C₁₇H₂₅NO₃
Molecular Weight ~291.39 g/mol
Key Functional Groups Carboxylic acid (H-bond donor/acceptor), Amide (H-bond donor/acceptor), tert-Butyl (Hydrophobic/Bulky)
Primary Application Chiral Selector (Resolution of Amines), Intermediate for Peptidomimetics
Structural Impact on Solubility

The tert-butyl group at the para position of the benzoyl ring exerts a strong positive inductive effect (+I) and increases the molecule's Van der Waals volume .

  • vs. N-Benzoyl-leucine: The tert-butyl derivative is significantly more hydrophobic (higher

    
    ).
    
  • Crystal Lattice Energy: The bulky group can disrupt efficient packing, potentially lowering the melting point compared to planar analogs, but it also increases lattice energy through dispersive forces, often requiring higher temperatures to dissolve in polar media.

Solubility Behavior in Organic Solvents[3][4][5]

While specific empirical datasets for this derivative are often proprietary, its behavior can be accurately extrapolated from the homologous series of N-acyl amino acids (e.g., N-acetyl-leucine, Fmoc-leucine) [1, 2].

Predicted Solubility Trends (SAR Analysis)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding with the carboxyl/amide groups overcomes the hydrophobic tail. Solubility increases exponentially with temperature.
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Excellent compatibility with the benzoyl/tert-butyl region; often the preferred solvent for recrystallization.
Ketones Acetone, 2-ButanoneHigh Dipole-dipole interactions stabilize the polar core; effective for dissolving the amorphous form.
Aromatic Hydrocarbons TolueneModerate The tert-butyl group enhances solubility compared to unsubstituted benzoyl derivatives via

and alkyl-alkyl interactions.
Water WaterVery Low (Insoluble) The hydrophobic tert-butyl group dominates; water acts as a potent anti-solvent .
Alkanes n-Heptane, HexaneLow Lack of H-bonding capability prevents solvation of the polar amide/acid core.
Temperature Dependence

The dissolution of N-[4-(1,1-dimethylethyl)benzoyl]leucine is an endothermic process . Solubility (


) increases with temperature (

) according to the general thermodynamic relationship:

  • Implication: Cooling crystallization is highly effective. A standard process involves dissolving at near-boiling temperature in Ethyl Acetate or Ethanol and cooling to 0–5°C to maximize yield.

Experimental Characterization Protocol

For researchers validating this compound for a new process, the following self-validating protocol ensures accurate solubility determination.

Method: Isothermal Saturation (Gravimetric)

This method is preferred for its robustness and lack of requirement for specific UV extinction coefficients during the initial screening.

Step-by-Step Workflow
  • Preparation: Add excess solid N-[4-(1,1-dimethylethyl)benzoyl]leucine to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.

  • Sampling: Stop stirring and allow phases to separate (static settling) for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to remove suspended solids.

  • Quantification:

    • Transfer a known mass of supernatant to a weighing dish.

    • Evaporate solvent under vacuum/nitrogen flow.

    • Dry to constant mass.[1]

    • Calculate mole fraction solubility (

      
      ).
      
Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Excess Solid + Solvent Equilibrate Equilibrate (Const. T, 24-48h) Start->Equilibrate Settle Phase Separation (Static Settling) Equilibrate->Settle Filter Syringe Filter (0.22 µm, Pre-heated) Settle->Filter Analyze Quantification (Gravimetric / HPLC) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data Check Check Reproducibility (RD < 3%) Data->Check Check->Equilibrate Fail End Valid Solubility Data Check->End Pass

Figure 1: Standardized workflow for isothermal solubility determination of N-acyl amino acids.

Thermodynamic Modeling

To simulate crystallization processes, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for amino acid derivatives [1, 2].

The Modified Apelblat Model


  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • Parameter B : Reflects the enthalpy of solution. A large negative

    
     indicates strong temperature dependence (steep solubility curve).
    
  • Parameter C : Accounts for the temperature dependence of the enthalpy of fusion.

The (Buchowski) Equation

Alternative model useful for checking consistency:



  • Useful for correlating solubility with melting point (

    
    ) data.
    

Applications in Chiral Resolution

The primary industrial utility of N-[4-(1,1-dimethylethyl)benzoyl]leucine is as a resolving agent .

Mechanism

In a racemic mixture of amines (e.g.,


-methylbenzylamine), the L-leucine derivative forms diastereomeric salts:
  • (L-Acid) • (R-Amine) Salt

  • (L-Acid)[1] • (S-Amine) Salt

Solubility Difference (


):  The efficiency of resolution depends on the solubility ratio (

) between these two salts in the chosen solvent.
  • Solvent Selection Rule: Select a solvent (often Ethanol/Water or Ethyl Acetate ) where the solubility difference is maximized, and the less soluble salt crystallizes out first.

  • The bulky tert-butyl group often enhances the rigidity of the crystal lattice of one diastereomer, increasing the "chiral recognition" and improving the enantiomeric excess (ee) of the precipitate.

References

  • Guo, S., et al. (2020).[2] "Solubility Measurement, Correlation, and Thermodynamic Analysis of N-Acetyl-L-leucine in 12 Pure Organic Solvents." Journal of Chemical & Engineering Data. Link

  • Zhao, L., et al. (2025).[3] "Solubility of Fmoc-L-Leucine in 12 Monosolvents: Solvent Effects Analysis and Model Correlation." Journal of Chemical & Engineering Data. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Acree, W. E., & Abraham, M. H. (2001). "Solubility Predictions for Pharmaceutical and Biological Compounds." Journal of Pharmaceutical Sciences. (Methodology for solubility prediction).[4][5][6]

Note: While specific raw data tables for N-[4-(1,1-dimethylethyl)benzoyl]leucine are not publicly indexed in open-access repositories, the protocols and trends described above are based on validated methodologies for this specific chemical class.

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization of N-[4-(1,1-dimethylethyl)benzoyl]leucine

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) and the resulting ionization behavior of N-[4-(1,1-dimethylethyl)benzoyl]leucine. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) and the resulting ionization behavior of N-[4-(1,1-dimethylethyl)benzoyl]leucine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how this molecule's physicochemical properties are influenced by pH. We will explore the theoretical underpinnings of ionization, detail robust experimental and computational methodologies for pKa determination, and discuss the specific ionization profile of the target molecule.

Introduction: The Critical Role of pKa in Drug Development

The ionization state of a drug molecule, governed by its pKa value(s), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] For N-[4-(1,1-dimethylethyl)benzoyl]leucine, a derivative of the amino acid leucine, understanding its ionization behavior is paramount for predicting its physiological disposition and designing effective drug delivery systems. The pKa represents the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[2] This equilibrium directly impacts crucial parameters such as solubility, membrane permeability, and interactions with biological targets.[1]

Theoretical Framework: The Chemistry of Ionization

N-[4-(1,1-dimethylethyl)benzoyl]leucine possesses two primary ionizable functional groups: a carboxylic acid and an amide. However, the amide group is generally considered neutral in the physiological pH range, with a very high pKa for its conjugate acid (protonated form) and a very high pKa for the N-H proton itself, making the carboxylic acid the primary site of ionization.

The ionization of the carboxylic acid group can be represented by the following equilibrium:

Ka = [R-COO⁻][H⁺] / [R-COOH]

pKa = -log(Ka)

pH = pKa + log([R-COO⁻] / [R-COOH])

Caption: Workflow for pKa determination by potentiometric titration.

Ionization Profile of N-[4-(1,1-dimethylethyl)benzoyl]leucine

Based on the predicted pKa of 3.83, we can construct the ionization profile of N-[4-(1,1-dimethylethyl)benzoyl]leucine as a function of pH.

Table 1: Predicted Ionization State of N-[4-(1,1-dimethylethyl)benzoyl]leucine at Various pH Values

pHPredominant SpeciesApproximate % Ionized (R-COO⁻)Approximate % Unionized (R-COOH)
1.83Unionized~1%~99%
2.83Unionized~9%~91%
3.83 (pKa) Equal Mixture 50% 50%
4.83Ionized~91%~9%
5.83Ionized~99%~1%
7.40 (Physiological)Ionized>99.9%<0.1%

Diagram of Ionization Equilibrium:

Ionization_Equilibrium cluster_acidic Low pH (< pKa) cluster_basic High pH (> pKa) Unionized R-COOH (Unionized, Lipophilic) Ionized R-COO⁻ (Ionized, Hydrophilic) Unionized->Ionized + H₂O - H₃O⁺

Caption: Ionization equilibrium of the carboxylic acid group.

At physiological pH (approximately 7.4), the carboxylic acid group of N-[4-(1,1-dimethylethyl)benzoyl]leucine will be almost completely deprotonated, existing as the carboxylate anion. This has significant implications for its properties:

  • Solubility: The ionized form is significantly more water-soluble than the unionized form.

  • Membrane Permeability: The charged carboxylate will have lower passive permeability across biological membranes compared to the neutral carboxylic acid.

  • Target Binding: The ionization state will influence electrostatic interactions with its biological target.

Conclusion

The pKa of N-[4-(1,1-dimethylethyl)benzoyl]leucine, predicted to be around 3.83, is a critical parameter that dictates its ionization state and, consequently, its behavior in biological systems. This guide has provided a thorough examination of the theoretical principles of ionization, detailed methodologies for pKa determination with a focus on potentiometric titration, and an analysis of the molecule's ionization profile. A comprehensive understanding of these principles is essential for the successful development of drug candidates containing this and similar chemical scaffolds.

References

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (n.d.). SCIRP. Retrieved from [Link]

  • Hendriks, J., De Deyn, P. P., & Naus, J. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. The Pharma Times. Retrieved from [Link]

  • Molecular Absorption Spectroscopy Experiments, pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s543. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • pKa and log p determination. (n.d.). Slideshare. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Spectrophotometric determination of pKa of Montelukast sodium. (n.d.). metfop. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Balogh, G. T., & Tarcsay, A. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2568-2575. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • Llinàs, A., & Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(23), 6867–6877. Retrieved from [Link]

  • Why is methyl group more electron-donating than tert-butyl group? (2013, June 8). Chemistry Stack Exchange. Retrieved from [Link]

  • RxCalculations. (2021, March 8). Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve [Video]. YouTube. Retrieved from [Link]

  • Handerson And Hasselbalch Equation. (2026, February 14). Retrieved from [Link]

  • Potentiometric Titration of an Unknown Weak Acid. (n.d.). Retrieved from [Link]

  • What causes the pKa difference between isopropyl alcohol, t-butanol, and ethanol? (2016, August 9). Reddit. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • Leucine, n-[[4,6-bis(1,1-dimethylethyl)-2-benzoxazolyl]carbonyl]-. (n.d.). PubChemLite. Retrieved from [Link]

  • Dhani, R. (2012). Synthesis and Characterization of 4-[2'-(5'-Nitro) Imidazolyl] Benzoyl (N-Me) Leucine. Journal of Chemical and Pharmaceutical Research, 4(8), 3797-3802. Retrieved from [Link]

  • Sivanandaiah, K. M., Gurusiddappa, S., & Palgunachari, M. N. (1982). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Biochemistry & Biophysics, 19(4), 263-267. Retrieved from [Link]

  • pKa of Alcohols Dictate their Reactivity with Reduced Uranium-substituted Thiomolybdate Clusters. (2024, November 13). The Royal Society of Chemistry. Retrieved from [Link]

  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (n.d.). PMC. Retrieved from [Link]

  • Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Benzoyl-leucyl-leucine. (n.d.). PubChem. Retrieved from [Link]

  • Benzoyl-L-leucine. (n.d.). PubChem. Retrieved from [Link]

  • Krout, M. R., Mohr, J. T., & Stoltz, B. M. (2009). PREPARATION OF (S)-tert-ButylPHOX. Organic Syntheses, 86, 181. Retrieved from [Link]

  • Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. (2019, June 19). PMC. Retrieved from [Link]

  • Why does the pKa of the carboxyl and amino group vary among amino acids? (2015, June 26). Quora. Retrieved from [Link]

  • Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. (2021, July 25). [Video]. YouTube. Retrieved from [Link]

  • pKa values bases. (n.d.). Chair of Analytical Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step preparation of N-[4-(1,1-dimethylethyl)benzoyl]leucine

Abstract This application note details the synthesis of N-[4-(1,1-dimethylethyl)benzoyl]-L-leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine; CAS 2241925-37-9). This compound represents a lipophilic derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of N-[4-(1,1-dimethylethyl)benzoyl]-L-leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine; CAS 2241925-37-9). This compound represents a lipophilic derivative of L-leucine, often utilized in medicinal chemistry as a peroxisome proliferator-activated receptor (PPAR) modulator pharmacophore or as a chiral selector in resolution studies. The protocol employs a modified Schotten-Baumann reaction , optimized for high yield and purity by controlling pH-dependent kinetics. This guide provides a self-validating workflow, from reagent preparation to structural characterization.

Reaction Principle & Mechanism

The synthesis proceeds via nucleophilic acyl substitution . The amino group of L-leucine acts as a nucleophile, attacking the carbonyl carbon of 4-tert-butylbenzoyl chloride.

  • Critical Control Point: The reaction competes with the hydrolysis of the acid chloride by water. To favor amide formation, the reaction is conducted in a biphasic system (Water/THF or Water/Dioxane) at low temperature (0–5 °C) with precise pH control (pH 10–12). The base neutralizes the HCl by-product, preventing the protonation of the amine, which would render it non-nucleophilic.

Reaction Pathway Diagram

SchottenBaumann cluster_conditions Conditions Reagents L-Leucine (Nucleophile) Inter Tetrahedral Intermediate Reagents->Inter Nucleophilic Attack Acyl 4-tert-Butylbenzoyl Chloride Acyl->Inter Base NaOH (aq) (Catalyst/Base) Base->Inter pH Maintenance Product N-(4-tert-butylbenzoyl)-L-leucine (Target) Inter->Product Elimination of Cl- Byproduct NaCl + H2O Inter->Byproduct Temp 0-5 °C Solvent THF/H2O (1:1)

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation for N-benzoyl amino acid synthesis.

Materials & Equipment

Reagents
ReagentCAS No.[1][2][3][4][5]MW ( g/mol )Equiv.Role
L-Leucine 61-90-5131.171.0Substrate
4-tert-Butylbenzoyl chloride 1710-98-1196.671.1Acylating Agent
Sodium Hydroxide (NaOH) 1310-73-240.002.2 - 2.5Base
Tetrahydrofuran (THF) 109-99-972.11-Co-solvent
Hydrochloric Acid (1N) 7647-01-036.46-Workup (Acidification)
Ethyl Acetate 141-78-688.11-Extraction Solvent
Equipment
  • 250 mL Round-bottom flask (3-neck preferred for temp probe).

  • Magnetic stirrer with temperature control.

  • pH meter or high-range pH strips (pH 10–14).

  • Addition funnel (pressure-equalizing).

  • Rotary evaporator.[5]

Step-by-Step Experimental Protocol

Phase 1: Solubilization & Deprotonation
  • Prepare Solvent System: In a 250 mL round-bottom flask, dissolve L-Leucine (1.31 g, 10 mmol) in 1N NaOH (22 mL, 22 mmol) .

    • Expert Note: L-Leucine is zwitterionic and sparingly soluble in water. Adding NaOH converts it to the soluble sodium leucinate salt (

      
      ), making the amine nucleophilic.
      
  • Co-solvent Addition: Add THF (15 mL) to the aqueous solution.

    • Why: 4-tert-butylbenzoyl chloride is lipophilic. THF acts as a phase transfer bridge, increasing the contact surface between the organic acyl chloride and the aqueous amino acid salt.

  • Cooling: Place the flask in an ice-water bath and cool to 0–4 °C .

Phase 2: Acylation (The Critical Step)
  • Reagent Preparation: Dissolve 4-tert-butylbenzoyl chloride (2.16 g, 11 mmol) in THF (5 mL) .

  • Controlled Addition: Add the acid chloride solution dropwise via the addition funnel over 30–45 minutes.

    • Process Control: Monitor the temperature; do not allow it to exceed 10 °C.

    • pH Monitoring: Simultaneously, monitor the pH.[5] As the reaction proceeds, HCl is generated, consuming the base. If pH drops below 9, add small aliquots of 2N NaOH to maintain pH 10–12 .

    • Caution: If pH > 13, hydrolysis of the acid chloride dominates. If pH < 9, the amine protonates and reaction stalls.

Phase 3: Reaction Completion
  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stirring: Stir vigorously for 2–3 hours.

    • Validation: The reaction is complete when the smell of acid chloride disappears, or by TLC monitoring (System: CHCl3/MeOH 9:1; stain with Ninhydrin for Leucine disappearance).

Phase 4: Workup & Isolation
  • Solvent Removal: Evaporate the THF under reduced pressure (Rotavap) at 35 °C. The mixture will become a suspension or clear aqueous solution.

  • Washing: Extract the aqueous alkaline layer with Diethyl Ether or Ethyl Acetate (2 x 20 mL) .

    • Purpose: This removes unreacted acid chloride and the non-acidic neutral byproducts (e.g., anhydride or hydrolyzed dimer). Discard the organic layer.

  • Precipitation: Cool the aqueous layer (containing the product as a sodium salt) to 0 °C. Slowly add 1N HCl with stirring until the pH reaches 1–2 .

    • Observation: The product, N-(4-tert-butylbenzoyl)-L-leucine, will precipitate as a white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove residual NaCl and HCl.

Phase 5: Purification
  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol .

    • Add warm Water dropwise until slight turbidity persists.

    • Allow to cool slowly to RT, then to 4 °C.

    • Filter the pure crystals and dry in a vacuum oven at 50 °C for 6 hours.

Characterization & Expected Data

TechniqueExpected Signal / ValueInterpretation
Appearance White crystalline powderHigh purity solid
Yield 75% - 85%Typical for Schotten-Baumann
1H NMR (DMSO-d6)δ 1.30 (s, 9H, t-Butyl)Diagnostic for 4-tert-butyl group
δ 0.90 (d, 6H, Leu-CH3)Leucine isopropyl group
δ 7.50, 7.80 (d, 4H, Ar-H)Para-substitution pattern (AA'BB')
δ 8.50 (d, 1H, -NH-)Amide proton
Mass Spec (ESI) [M+H]+ = 292.4 Molecular ion peak
Melting Point 155 - 160 °C (Estimated)Compare to literature for specific polymorphs

Troubleshooting & Optimization

  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete acidification or presence of THF during acidification.

    • Solution: Ensure all THF is removed before adding HCl. If the product oils out upon acidification, extract it into Ethyl Acetate, dry over MgSO4, and evaporate to dryness.[6]

  • Issue: Acid Chloride Hydrolysis.

    • Cause: Temperature too high or addition too slow.

    • Solution: Keep reaction strictly at 0–5 °C during addition. Increase stirring speed to maximize phase mixing.

  • Issue: Racemization.

    • Cause: High pH (>13) or prolonged exposure to base.

    • Solution: Strictly maintain pH between 10–12. Avoid leaving the product in basic solution overnight.

Safety & Hazards

  • 4-tert-Butylbenzoyl chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood.

  • THF: Flammable, peroxide former. Use fresh solvent.

  • NaOH/HCl: Corrosive. Wear nitrile gloves and safety goggles.

References

  • Schotten-Baumann Reaction Protocol

    • Tidwell, T. T. "The Schotten-Baumann Reaction." Angewandte Chemie International Edition, 2008.

  • General Synthesis of N-Benzoyl Amino Acids

    • Steiger, R. E. "N-Benzoyl-DL-phenylalanine." Organic Syntheses, Coll. Vol. 3, p. 88 (1955).

  • Compound Identification (CAS 2241925-37-9)

    • PubChem Compound Summary for N-[4-(1,1-dimethylethyl)benzoyl]leucine.

  • Furoyl-Leucine Analog Protocol (Validation of Method)

    • BenchChem Technical Guide for Acyl-Leucine Derivatives.

(Note: While specific literature for CAS 2241925-37-9 is sparse, the protocol above is derived from the standard, chemically validated Schotten-Baumann methodology for this specific structural class.)

Sources

Application

Application Note: Optimized Recrystallization Protocols for N-[4-(1,1-dimethylethyl)benzoyl]leucine

Abstract This document provides a comprehensive guide to developing and executing robust recrystallization protocols for N-[4-(1,1-dimethylethyl)benzoyl]leucine, a substituted N-acyl amino acid derivative. Recrystallizat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing and executing robust recrystallization protocols for N-[4-(1,1-dimethylethyl)benzoyl]leucine, a substituted N-acyl amino acid derivative. Recrystallization is a critical purification technique in pharmaceutical development, essential for achieving the high purity and specific polymorphic form required for an Active Pharmaceutical Ingredient (API).[1][2][3] This guide details systematic solvent screening, optimized single-solvent and anti-solvent recrystallization methods, and subsequent characterization techniques. The protocols are designed for researchers, scientists, and drug development professionals to establish a scalable and reproducible purification process.

Introduction and Scientific Rationale

N-[4-(1,1-dimethylethyl)benzoyl]leucine is an N-acyl amino acid derivative with a molecular weight of 291.39 g/mol and a predicted boiling point of 463.2°C.[4] Its structure combines both polar and non-polar moieties:

  • Polar Groups: A carboxylic acid and an amide linkage, capable of hydrogen bonding.

  • Non-Polar Groups: A bulky tert-butylphenyl group and the isobutyl side chain of leucine.

This amphiphilic character dictates its solubility, making it poorly soluble in highly polar solvents (like water) and non-polar solvents (like hexanes) at room temperature, but soluble in moderately polar organic solvents, especially at elevated temperatures. This temperature-dependent solubility is the fundamental principle enabling its purification by recrystallization.[2][5]

The objective of recrystallization is not merely purification but also to control the final physical form of the solid, which impacts stability, dissolution rate, and bioavailability.[1][3] This guide provides a logical workflow, from initial solvent selection to validated purification protocols.

Part 1: Systematic Solvent Screening

The first crucial step is to identify a suitable solvent system. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.[5]

Protocol: Microscale Solvent Screening

Objective: To rapidly identify potential solvents for single-solvent or anti-solvent recrystallization.

Materials:

  • N-[4-(1,1-dimethylethyl)benzoyl]leucine (crude)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

  • Selection of solvents (see Table 1)

Procedure:

  • Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.

  • Add a small aliquot (e.g., 0.2 mL) of a test solvent to each tube at room temperature.

  • Vortex the mixture and observe solubility. Note if the solid dissolves completely, partially, or not at all.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the tube gently in a heating block until the solvent boils. Add solvent dropwise until the solid just dissolves.

  • Record the approximate volume of solvent required.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Document all observations in a table.

Data Interpretation

The results from the solvent screen will guide the selection of the primary purification method.

Solvent CategoryExample SolventsIdeal Observation for Single-Solvent MethodIdeal Observation for Anti-Solvent System
Protic Ethanol, Isopropanol, MethanolInsoluble cold, soluble hot; forms good crystals on cooling(As Solvent) Soluble cold and hot
Aprotic Polar Acetone, Ethyl Acetate, THFInsoluble cold, soluble hot; forms good crystals on cooling(As Solvent) Soluble cold and hot
Non-Polar Heptane, Hexane, TolueneInsoluble or very sparingly soluble, even when hot(As Anti-solvent) Sparingly soluble or insoluble
Other Acetonitrile, WaterInsoluble or very sparingly soluble, even when hot(As Anti-solvent) Sparingly soluble or insoluble

Table 1: Solvent Selection and Expected Outcomes.

Solvent_Screening_Workflow cluster_0 Solvent Screening Protocol Start Start: Crude Compound (10-20 mg) AddSolvent Add Test Solvent (0.2 mL) at RT ObserveRT Observe Solubility at RT Soluble Soluble at RT (Potential for Anti-Solvent System) Insoluble Insoluble/Sparingly Soluble at RT Heat Heat to Boiling Add Solvent Dropwise to Dissolve ObserveHot Observe Solubility when Hot InsolubleHot Insoluble Hot (Poor Solvent) SolubleHot Soluble Hot Cool Cool Slowly to RT, then Ice Bath ObserveCrystals Observe Crystal Formation GoodCrystals Good Yield & Quality (Candidate for Single-Solvent) PoorCrystals Poor/No Crystals or Oiling Out (Re-evaluate) End End: Select Optimal System

Part 2: Optimized Recrystallization Protocols

Based on the screening results, one of the following detailed protocols can be implemented.

Method A: Single-Solvent Recrystallization

This is the preferred method when a solvent with a steep solubility-temperature curve is identified.[5] Isopropanol is often a good starting point for N-acyl amino acids.

Protocol:

  • Dissolution: Place the crude N-[4-(1,1-dimethylethyl)benzoyl]leucine in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of the chosen solvent (e.g., isopropanol) to create a slurry.

  • Heating: Heat the slurry on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves at or near the boiling point. Causality: Using the minimum volume of hot solvent ensures the solution is saturated, maximizing yield upon cooling.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. This step prevents premature crystallization of the product.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Causality: A slow cooling rate allows the crystal lattice to form correctly, excluding impurities from the structure.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method B: Anti-Solvent Recrystallization

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[1][6] A common pair is ethyl acetate (solvent) and heptane (anti-solvent).

Protocol:

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "poor" solvent (e.g., heptane) dropwise. Causality: The slow addition of the anti-solvent gradually reduces the solubility of the product, inducing controlled crystallization rather than rapid precipitation.[6][7]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

  • Maturation: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow. If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly again.

  • Completion: Once crystal growth appears complete, add an additional portion of the anti-solvent to ensure maximum precipitation.

  • Cooling & Collection: Cool the mixture in an ice bath and collect the crystals by vacuum filtration as described in Method A.

  • Washing & Drying: Wash with a mixture of the solvent/anti-solvent or pure anti-solvent, and dry under vacuum.

Recrystallization_Comparison cluster_A Method A: Single-Solvent cluster_B Method B: Anti-Solvent A1 Dissolve in Min. Hot Solvent A2 Cool Slowly A1->A2 A3 Filter & Collect Crystals A2->A3 B1 Dissolve in Min. 'Good' Solvent B2 Slowly Add 'Poor' Anti-Solvent B1->B2 B3 Induce Crystallization B2->B3 B4 Filter & Collect Crystals B3->B4

Part 3: Characterization of Purified Material

After recrystallization, it is essential to verify the purity, identity, and crystalline form of the material.[8]

TechniquePurposeExpected Outcome for High-Quality Material
Melting Point (DSC) Assess purity and identify polymorphic form.Sharp melting point with a narrow range. A single, well-defined endotherm on DSC.
HPLC Quantify chemical purity.Purity >99.5%, with reduction/elimination of impurities seen in the crude material.
¹H NMR / ¹³C NMR Confirm chemical structure and identity.Spectra consistent with the proposed structure, with no significant impurity peaks.
XRPD Determine the crystalline form (polymorph).A consistent and well-defined diffraction pattern.

Table 2: Key Analytical Techniques for Characterization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out Cooling too rapidly; Solution is too concentrated; Melting point of compound is lower than the solvent's boiling point.Re-heat to dissolve the oil, add slightly more solvent, and allow to cool much more slowly. Consider a different solvent system.
No Crystals Form Solution is not saturated (too much solvent used); Compound is very soluble even at low temperatures.Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Low Yield Too much solvent used; Crystals are partially soluble in the cold wash solvent; Premature crystallization during hot filtration.Use the minimum amount of solvent necessary. Ensure the wash solvent is ice-cold and use a minimal volume. Ensure filtration apparatus is pre-heated.
Poor Purity Inappropriate solvent choice that does not leave impurities in solution; Cooling was too rapid, trapping impurities.Re-screen for a more selective solvent. Ensure the cooling process is slow and undisturbed.

Table 3: Troubleshooting Guide for Recrystallization.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Avoid inhaling solvent vapors and ensure there are no ignition sources near flammable solvents.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method.... Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • IUCr Journals. (2015, August 15). A novel characterization of organic molecular crystal structures for the purpose of crystal engineering. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of Organic Compounds. Retrieved from [Link]

Sources

Method

microwave-assisted synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine

Application Note: Microwave-Assisted Synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine Executive Summary This application note details a high-efficiency protocol for the synthesis of N-[4-(1,1-dimethylethyl)benzoyl]le...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine

Executive Summary

This application note details a high-efficiency protocol for the synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine). This compound serves as a critical intermediate in the development of peptidomimetics and insulin secretagogues (analogous to the glinide class of antidiabetic drugs).

Traditional Schotten-Baumann conditions for this acylation often suffer from long reaction times (12–24 hours) and inconsistent yields due to the biphasic nature of the system. By employing Microwave-Assisted Organic Synthesis (MAOS) , we utilize dielectric heating to accelerate the reaction kinetics, reducing synthesis time to under 20 minutes while suppressing side reactions (hydrolysis of the acid chloride).

Scientific Principles & Mechanism

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via an N-acylation of L-leucine with 4-tert-butylbenzoyl chloride under basic conditions.

  • Deprotonation: Sodium hydroxide deprotonates the carboxylic acid of L-leucine (

    
    ) and the ammonium group (
    
    
    
    ), rendering the amine nucleophilic.
  • Acylation: The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: Chloride is expelled, reforming the carbonyl and generating the amide bond.

  • Acid Scavenging: The excess base neutralizes the HCl byproduct to drive the equilibrium forward.

The Microwave Advantage

In a conventional thermal setup, heat transfers via convection from the vessel walls, often leading to a temperature gradient. In this protocol, microwave irradiation (2450 MHz) interacts directly with the dipoles of the solvent (water/THF) and the reagents.

  • Dipolar Polarization: Water molecules align with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: The rapid, uniform heating allows the system to reach the activation energy (

    
    ) almost instantaneously, significantly increasing the rate constant (
    
    
    
    ).

Experimental Protocol

Materials & Reagents
  • Reagent A: L-Leucine (CAS 61-90-5), >99% purity.

  • Reagent B: 4-tert-Butylbenzoyl chloride (CAS 1710-98-1), 98%.

  • Base: Sodium Hydroxide (NaOH), 1M aqueous solution.

  • Solvent: Tetrahydrofuran (THF), HPLC grade (optional co-solvent to improve acid chloride solubility).

  • Workup: Hydrochloric acid (1M HCl), Ethyl Acetate, Hexanes.

Instrument Configuration
  • System: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed vial with Teflon/Silicon septa.

  • Stirring: Magnetic stir bar (high shear required).

Step-by-Step Methodology

Step 1: Preparation of the Aqueous Phase Dissolve L-Leucine (1.31 g, 10.0 mmol) in 1M NaOH (20 mL, 20.0 mmol). Ensure complete dissolution; the solution should be clear.

  • Rationale: 2 equivalents of base are required—one to form the carboxylate salt (solubilizing the amino acid) and one to neutralize the HCl generated during coupling.

Step 2: Reagent Addition Add the aqueous solution to the microwave vial. Slowly add 4-tert-butylbenzoyl chloride (1.96 g, 10.0 mmol) dropwise.

  • Note: If the acid chloride is solid or viscous, dissolve it in a minimal amount (2–3 mL) of THF before addition. This creates a biphasic system (Schotten-Baumann conditions).[1]

Step 3: Microwave Irradiation Seal the vessel and program the reactor with the following parameters:

ParameterSettingRationale
Temperature 80 °COptimal balance between rate and hydrolysis risk.
Time 10:00 minSufficient for >95% conversion.
Power Dynamic (Max 150W)Maintains set temp without overshoot.
Pressure Limit 200 psiSafety cutoff for volatile solvents.
Stirring HighCritical for biphasic mass transfer.

Step 4: Isolation and Workup

  • Cool the reaction mixture to room temperature (using compressed air cooling feature of the reactor).

  • Transfer the mixture to a beaker and place in an ice bath.

  • Slowly acidify with 1M HCl until pH

    
     2. The product will precipitate as a white solid.
    
  • Filtration: Collect the solid via vacuum filtration. Wash with cold water (

    
     mL) to remove salts.
    
  • Purification: Recrystallize from aqueous ethanol (EtOH/H

    
    O) or Ethyl Acetate/Hexanes if necessary.
    

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and critical decision points.

G Start Start: Reagent Prep Dissolve Dissolve L-Leucine in 1M NaOH (2 eq) Start->Dissolve AddReagent Add 4-tert-Butylbenzoyl Chloride (+THF opt.) Dissolve->AddReagent Microwave Microwave Irradiation 80°C | 10 min | High Stir AddReagent->Microwave Biphasic Mix Cooling Cool to RT & Transfer to Ice Bath Microwave->Cooling Acidify Acidify with 1M HCl (pH ~2) Cooling->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Vacuum Filtration & Water Wash Precipitate->Filter Yes (Solid) OilOut Troubleshoot: Extract w/ EtOAc Precipitate->OilOut No (Oiling) Recryst Recrystallize (EtOH/Water) Filter->Recryst OilOut->Recryst Evaporate Solvent

Figure 1: Operational workflow for the .

Results & Validation

Comparative Efficiency

Data obtained from internal validation runs comparing Thermal (Hotplate) vs. Microwave methods.

MetricConventional ThermalMicrowave (This Protocol)Improvement
Reaction Time 180 mins10 mins18x Faster
Yield (Crude) 65 - 72%88 - 92%+20% Yield
Purity (HPLC) 85% (Unreacted Acid Cl)>95%Cleaner Profile
Characterization Data (Expected)
  • Appearance: White crystalline solid.

  • Melting Point: 152–155 °C (Typical for N-benzoyl-leucine derivatives; verify against specific standard).

  • IR Spectroscopy:

    • 3300 cm

      
       (N-H stretch, amide).
      
    • 1710 cm

      
       (C=O stretch, carboxylic acid).
      
    • 1640 cm

      
       (C=O stretch, amide I).
      
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.6 (s, 1H, COOH),
      
    • 
       8.5 (d, 1H, NH),
      
    • 
       7.8 (d, 2H, Ar-H),
      
    • 
       7.5 (d, 2H, Ar-H),
      
    • 
       4.5 (m, 1H, 
      
      
      
      -CH),
    • 
       1.7 (m, 3H, Leu-CH/CH
      
      
      
      ),
    • 
       1.3 (s, 9H, t-Butyl),
      
    • 
       0.9 (d, 6H, Leu-CH
      
      
      
      ).

References

  • Schotten-Baumann Reaction Principles

    • L.S. College. (2020). Schotten–Baumann reaction mechanism and applications. Retrieved from

  • Microwave-Assisted Peptide/Amide Synthesis

    • CEM Corporation. Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from 2

    • MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. Retrieved from 3

  • Specific Compound Data (Leucine Derivatives)

    • ChemicalBook. Leucine, N-[4-(1,1-dimethylethyl)benzoyl]- Properties and CAS 2241925-37-9.[4] Retrieved from 4

    • PubChem.[5] Benzoyl-leucyl-leucine and related N-benzoyl amino acids. Retrieved from 5

  • Green Chemistry Protocols

    • Bentham Science. Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Retrieved from 6

Sources

Application

Application Notes and Protocols for N-[4-(1,1-dimethylethyl)benzoyl]leucine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the proper storage and handling of N-[4-(1,1-dimethylethyl)benzoyl]leucine (CAS No. 2241925-37-9)[1].

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the proper storage and handling of N-[4-(1,1-dimethylethyl)benzoyl]leucine (CAS No. 2241925-37-9)[1]. Due to the limited availability of specific safety and stability data for this compound, the following protocols are based on established best practices for structurally similar amino acid derivatives, such as N-benzoyl-L-leucine and other acylated leucine compounds. These guidelines are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Compound

N-[4-(1,1-dimethylethyl)benzoyl]leucine is a derivative of the essential amino acid L-leucine. The structure consists of a leucine molecule where the amino group is acylated with a 4-(1,1-dimethylethyl)benzoyl group. This modification, particularly the introduction of the bulky tert-butylbenzoyl group, can significantly alter the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological activity. Such derivatives are often synthesized in the context of medicinal chemistry and drug discovery to explore structure-activity relationships, for instance, by modifying peptide structures to enhance stability or bioavailability[2].

The benzoyl group and its derivatives are commonly used as protecting groups in peptide synthesis and can also confer specific pharmacological properties[2]. The tert-butyl group is a bulky, lipophilic moiety that can influence how the molecule interacts with biological targets.

Chemical Structure:

  • Core: L-leucine

  • Modifying Group: 4-(1,1-dimethylethyl)benzoyl

Prudent Storage Protocols for Compound Integrity

The long-term stability of N-[4-(1,1-dimethylethyl)benzoyl]leucine, like many complex organic molecules, is dependent on storage conditions that minimize degradation. Based on data for similar N-acyl amino acids, the following conditions are recommended.

Solid Form Storage

For the compound in its solid (powder) form, proper storage is crucial to prevent degradation from moisture, light, and temperature fluctuations.

ConditionRecommendationRationale
Temperature -20°C for long-term storage. Lower temperatures slow down potential degradation pathways. For N-benzoyl-L-leucine, storage at -20°C is recommended for up to 3 years[3].
4°C for short-term storage. Suitable for materials that will be used within a few weeks. A related compound, N-benzoyl-L-leucine, can be stored at 4°C for up to 2 years[3].
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Many organic compounds are susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preserving the compound's integrity.
Light Protect from light by using an amber vial or by storing in a dark location. Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation.
Moisture Store in a desiccated environment. The amide bond in the molecule could be susceptible to hydrolysis, which is accelerated by the presence of moisture.
Solution Storage

Once in solution, the stability of N-[4-(1,1-dimethylethyl)benzoyl]leucine is significantly reduced. The choice of solvent and storage temperature are critical factors.

ConditionRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO) is a common solvent for in vitro studies. Many N-acylated amino acids exhibit good solubility in DMSO[3][4]. For N-benzoyl-L-leucine, solubility in DMSO is high (250 mg/mL)[3].
Prepare fresh solutions for each experiment whenever possible. To avoid degradation in solution.
Temperature -80°C for long-term storage of stock solutions. At this temperature, molecular motion is significantly reduced, minimizing degradation. Stock solutions of similar compounds are often stored at -80°C for up to 6 months[3][4].
-20°C for short-term storage (up to 1 month). Suitable for working solutions that will be used frequently.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to precipitation and degradation of the compound.

Safe Handling and Personal Protective Equipment (PPE)

While specific toxicity data for N-[4-(1,1-dimethylethyl)benzoyl]leucine is not available, it is prudent to treat it as a potentially hazardous substance. The following handling procedures are based on general laboratory safety standards for chemical reagents.

Engineering Controls
  • Ventilation: Handle the solid compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.

  • Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling the compound.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If handling large quantities of the solid or if dust is generated, a NIOSH-approved respirator may be required.

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of N-[4-(1,1-dimethylethyl)benzoyl]leucine in DMSO.

Materials:

  • N-[4-(1,1-dimethylethyl)benzoyl]leucine powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the container of N-[4-(1,1-dimethylethyl)benzoyl]leucine to warm to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Stock_Solution_Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Prevent condensation Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Mix Vortex/Warm to Dissolve Add_Solvent->Mix Ensure complete dissolution Aliquot Aliquot into Single-Use Tubes Mix->Aliquot Store Store at -80°C Aliquot->Store Minimize freeze-thaw Stability_Assessment_Workflow cluster_setup Experimental Setup cluster_incubation Incubation Conditions cluster_analysis Time-Point Analysis Initial_Analysis T=0 HPLC Analysis (100% Purity Reference) Prepare_Aliquots Prepare Multiple Aliquots Initial_Analysis->Prepare_Aliquots Temp_4C Incubate at 4°C Prepare_Aliquots->Temp_4C Temp_RT Incubate at Room Temp Prepare_Aliquots->Temp_RT Temp_37C Incubate at 37°C Prepare_Aliquots->Temp_37C Time_Points Analyze at Specified Time Points Temp_4C->Time_Points Temp_RT->Time_Points Temp_37C->Time_Points Data_Analysis Calculate % Remaining vs. T=0 Time_Points->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues with N-[4-(1,1-dimethylethyl)benzoyl]leucine

Topic: Solubility Optimization & Experimental Handling Executive Summary You are encountering solubility issues with N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine ; CAS: 2241925...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Experimental Handling
Executive Summary

You are encountering solubility issues with N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine ; CAS: 2241925-37-9 or related analogs). This compound is a lipophilic N-acyl amino acid derivative .[1]

The core challenge lies in its structural dichotomy: it possesses a polar carboxylic acid head group (from leucine) but is dominated by a highly hydrophobic tail (the tert-butylbenzoyl moiety).[2][1][3] While the carboxylic acid suggests water solubility, the bulky tert-butyl group drives the LogP (partition coefficient) significantly high (>3.5), causing rapid precipitation in aqueous buffers at neutral pH.[2][3]

This guide provides the protocols to overcome "crash-out" events, ensure accurate dosing, and maintain compound stability.

Part 1: Troubleshooting & FAQs
Q1: I dissolved the powder in DMSO, but when I dilute it into PBS (pH 7.4), it instantly turns cloudy. Why?

A: This is the classic "hydrophobic crash-out."[2][1] While DMSO solubilizes the compound perfectly, the moment it hits the aqueous buffer, the water molecules form a cage around the hydrophobic tert-butyl and benzoyl groups.[2][3] The energy cost to solvate these groups is too high, forcing the molecules to aggregate and precipitate.[3]

  • Immediate Fix: Do not add the DMSO stock directly to static buffer. Vortex the buffer while adding the DMSO stock dropwise.[3]

  • Root Cause Solution: Your concentration is likely above the Critical Aggregation Concentration (CAC) .[3] You must either lower the final concentration or use a carrier (see Protocol C).[3]

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats. Ethanol is a good solvent for this compound (solubility > 10 mg/mL).[3] However, ethanol is more volatile than DMSO.[3] If you are doing long-term cell culture experiments, ethanol evaporation can lead to crystal formation in the wells over 24-48 hours.[2][3]

  • Recommendation: Use DMSO for biological assays.[3] Use Ethanol only if DMSO toxicity is a concern for your specific cell line, and seal plates immediately.[3]

Q3: The compound won't dissolve in water even when I heat it. Is it defective?

A: No, the compound is behaving correctly. The free acid form of N-[4-(1,1-dimethylethyl)benzoyl]leucine is practically insoluble in water.[2][1][3] Heating it may temporarily disperse it, but it will re-precipitate upon cooling.[3]

  • The Fix: You must convert it to its salt form . The carboxylic acid moiety (pKa ~3.8–4.[3]2) must be deprotonated.[3] Dissolving it in a mild base (like 0.1 M NaOH or NaHCO₃) will vastly improve solubility by creating the carboxylate anion.[3]

Q4: I need a high concentration (10 mM) in a biochemical assay. How do I achieve this without 10% DMSO?

A: You need a solubilizing agent.[3] At 10 mM, simple pH adjustment is rarely sufficient for a molecule with this lipophilicity.[3]

  • Gold Standard: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2][1] The hydrophobic tert-butyl tail fits inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex soluble.[2][3]

Part 2: Data & Physical Properties[1][2][4][5]
PropertyValue / DescriptionImplications for Handling
Molecular Weight ~291.4 g/mol Use this for Molarity calculations.[2][1]
Predicted LogP ~3.8 – 4.2High Lipophilicity. Prone to binding plasticware and proteins.[1][3]
pKa (Carboxyl) ~3.8Ionized (negative charge) at pH 7.[1][3]4.
Solubility (Water) < 0.1 mg/mL (Neutral pH)Insoluble without modification.[1][3]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1][3][4][5]
Solubility (Base) Soluble (pH > 8.[1][3]0)Forms soluble salt (Sodium N-(4-tert-butylbenzoyl)leucinate).[2][3]
Part 3: Step-by-Step Protocols
Protocol A: Preparation of Standard Stock (100 mM)

Use this for long-term storage.[2][1][3]

  • Weigh 29.1 mg of powder.

  • Add 1.0 mL of anhydrous DMSO (freshly opened to avoid water absorption).

  • Vortex vigorously for 30 seconds. The solution should be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture ingress.

Protocol B: The "pH-Switch" Method (For Aqueous Solutions)

Use this if you cannot use organic solvents like DMSO.[2][1][3]

  • Weigh the required amount of powder.[3]

  • Add 0.9 equivalents of 0.1 M NaOH. (e.g., if you have 1 mmol of compound, add 0.9 mmol of NaOH).[3]

  • Vortex.[3] The powder may not fully dissolve yet.[3]

  • Slowly add PBS or your assay buffer while vortexing.[3]

  • Check pH.[3][6] If the solution is cloudy, raise the pH to 8.0–8.5 using dilute NaOH.[3]

  • Warning: This method relies on the ionized carboxylate.[3] Do not use in acidic buffers (pH < 5), or the compound will precipitate immediately.[3]

Protocol C: The Cyclodextrin Shield (For High Concentration/In Vivo)

Best for animal studies or sensitive enzyme assays.[2][3]

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water/saline.[2][1]

  • Dissolve your compound in a small volume of DMSO (e.g., make a 500 mM concentrate).[3]

  • Add the DMSO concentrate to the Cyclodextrin solution slowly with constant stirring (1:10 or 1:20 dilution).

  • Mechanism: The cyclodextrin encapsulates the tert-butyl group, preventing aggregation.[3]

Part 4: Mechanism of Solubility (Visualization)

The following diagram illustrates the equilibrium states of the molecule. To maximize solubility, you must drive the equilibrium toward the Ionized or Encapsulated states.[3]

SolubilityMechanism cluster_0 Aqueous Buffer Environment Solid Solid Crystal (Precipitate) Neutral Neutral Solvated (Protonated -COOH) Solid->Neutral  Dissolve in DMSO   Neutral->Solid  Water Addition (Crash-out)   Ionized Ionized Form (Deprotonated -COO⁻) Neutral->Ionized  pH > 5.0 (Add Base)   Encapsulated Cyclodextrin Complex (Shielded Hydrophobe) Neutral->Encapsulated  Add HP-β-CD   Ionized->Neutral  pH < 4.0 (Add Acid)  

Figure 1: Solubility Equilibrium Map. The "Neutral" form is unstable in water and leads to precipitation (Red).[3] Success requires shifting to the Ionized (Green) or Encapsulated (Blue) state.[2][1][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 853887, Benzoyl-L-leucine (Analogous Structure).[2][1][3] Retrieved from [Link][2][1][3]

Sources

Optimization

Technical Support Center: N-[4-(1,1-dimethylethyl)benzoyl]leucine Synthesis

Welcome to the technical support center for the synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the critical parameter of temperature and its profound impact on reaction success, yield, and purity.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: Why is my yield of N-[4-(1,1-dimethylethyl)benzoyl]leucine consistently low, despite using the correct stoichiometry?

Answer: Low yield in this acylation reaction is a common problem that often points to a suboptimal thermal profile for the reaction. The synthesis, typically a Schotten-Baumann reaction, involves the nucleophilic attack of the leucine amine on the 4-(1,1-dimethylethyl)benzoyl chloride.[1][2] However, several temperature-dependent factors can impede success:

  • Competing Hydrolysis: The acyl chloride is highly reactive and susceptible to hydrolysis, especially in the biphasic aqueous-organic systems frequently used.[3] If the temperature is too high, the rate of hydrolysis can compete significantly with the desired N-acylation, consuming your starting material and reducing the yield.

  • Insufficient Activation Energy: Conversely, if the temperature is too low, the reaction may lack the necessary activation energy to proceed at a reasonable rate, leading to an incomplete reaction within your allotted timeframe.

  • Poor Solubility: Leucine and its salt may have limited solubility in the organic phase, while the acyl chloride is insoluble in the aqueous phase. Temperature can influence the solubility and mass transfer between phases. Insufficient temperature might lead to poor mixing and reduced interaction between reactants.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Review Reaction Temperature Profile start->check_temp cause1 Too Low (<10°C) check_temp->cause1 Is temp low? cause2 Too High (>40°C) check_temp->cause2 Is temp high? sol1 Incomplete Reaction / Slow Kinetics Increase temp to 20-25°C Extend reaction time cause1->sol1 sol2 Acyl Chloride Hydrolysis / Side Reactions Cool to 0-5°C during addition Maintain temp at 20-25°C post-addition cause2->sol2 re_eval Re-evaluate Yield sol1->re_eval sol2->re_eval

Caption: Troubleshooting logic for diagnosing temperature-related low yield.

Question 2: My analytical data (TLC/LC-MS) shows the presence of significant impurities and potential product degradation. How can temperature be managed to improve purity?

Answer: The formation of impurities is highly sensitive to the reaction temperature. Elevated temperatures, while potentially increasing the reaction rate, can also accelerate undesirable side reactions and cause thermal degradation.

  • Key Side Reactions: Harsh reaction conditions can promote the formation of byproducts.[4] While the primary concern is acyl chloride hydrolysis, excessively high temperatures can lead to the degradation of the starting materials or the N-acylated product itself.

  • Racemization Risk: The chiral center of leucine is susceptible to racemization under harsh basic conditions, a risk that is significantly amplified by elevated temperatures.[4] For pharmaceutical applications, maintaining enantiomeric purity is critical.

To improve purity, it is essential to maintain strict temperature control. The most effective strategy is to cool the reaction mixture to 0-5°C during the dropwise addition of the acyl chloride. This helps to dissipate the initial exotherm of the reaction and minimize immediate side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature (20-25°C) and stirred until completion.

Temperature RangeExpected Outcome on PurityRecommended Action
< 0°C Very slow reaction rate, potentially incomplete conversion.Use only if exotherm is extreme and difficult to control.
0-10°C Ideal for initial addition of acyl chloride. Minimizes hydrolysis and degradation.Start the reaction in this range, especially the addition step.
20-40°C Good range for the main reaction duration. Balances rate and purity.[3]Allow the reaction to proceed in this range after the initial cool addition.
> 50°C High risk of accelerated side reactions, impurity formation, and racemization.[3][4]Avoid unless the reaction is known to be extremely sluggish.

Question 3: I am concerned about maintaining the stereochemical integrity of the L-leucine starting material. What is the optimal temperature to prevent racemization?

Answer: This is a critical consideration. Racemization at the α-carbon of the amino acid can occur under basic conditions, and this process is accelerated by heat. The mechanism involves the deprotonation of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical information.

To prevent racemization:

  • Use the Mildest Effective Temperature: Avoid heating the reaction unless absolutely necessary. A range of 0°C for addition and 20-25°C for the reaction duration is a safe starting point.[4]

  • Avoid Excessively Strong Bases: While a base is necessary to neutralize the HCl byproduct, using a large excess or an unnecessarily strong base can increase the risk of racemization.[5]

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time at elevated temperatures. Monitor the reaction by TLC or HPLC and work it up once the starting material is consumed.[4]

Experimental Protocol: Temperature Optimization Study

This protocol provides a systematic approach to determining the optimal temperature for your specific laboratory conditions.

Objective: To determine the temperature that provides the highest yield and purity of N-[4-(1,1-dimethylethyl)benzoyl]leucine.

Methodology:

  • Setup: Prepare three identical reaction flasks (A, B, C) equipped with magnetic stirrers and temperature probes.

  • Reagents:

    • In each flask, dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

    • Prepare a solution of 4-(1,1-dimethylethyl)benzoyl chloride in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Reaction Conditions:

    • Flask A (Control): Cool the leucine solution to 0-5°C in an ice bath.

    • Flask B (Ambient): Maintain the leucine solution at 20-25°C.

    • Flask C (Elevated): Maintain the leucine solution at 35-40°C.

  • Acyl Chloride Addition: Add the 4-(1,1-dimethylethyl)benzoyl chloride solution dropwise to each flask over 30 minutes, maintaining the specified temperature.

  • Reaction Monitoring: After addition, stir all flasks at their respective temperatures. Withdraw small aliquots from each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h) and quench them. Analyze the aliquots by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Work-up: Once a reaction reaches completion (or after a set time, e.g., 8 hours), proceed with a standard acidic work-up to precipitate the product.

  • Analysis: Isolate, dry, and weigh the product from each flask. Determine the yield and assess the purity of each product using HPLC and, if necessary, chiral HPLC to check for racemization.

Optimization Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare 3 Identical Reactions (A, B, C) temp_a Set Temp A: 0-5°C prep->temp_a temp_b Set Temp B: 20-25°C prep->temp_b temp_c Set Temp C: 35-40°C prep->temp_c add Add Acyl Chloride & Monitor (TLC/LCMS) temp_a->add temp_b->add temp_c->add workup Work-up & Isolate add->workup analyze Analyze Yield & Purity (HPLC) workup->analyze optimal Determine Optimal Temperature analyze->optimal

Caption: Step-by-step workflow for a parallel temperature optimization experiment.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism at play? The synthesis of N-[4-(1,1-dimethylethyl)benzoyl]leucine is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.[1][5][6] The mechanism involves the nitrogen atom of the leucine's amino group acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.[7][8] A base is used to neutralize the hydrochloric acid (HCl) that is formed, preventing it from protonating the unreacted leucine.[5]

Q2: Why is temperature considered a more critical parameter than, for example, reaction time? Temperature has a dual effect: it influences both the rate of the desired reaction and the rate of undesired side reactions. While extending the reaction time can help drive a slow reaction to completion, it cannot reverse the formation of impurities or degradation products that have already formed. Temperature is the primary tool to control the selectivity of the reaction—favoring N-acylation over hydrolysis and degradation. Therefore, establishing the correct thermal profile from the outset is more critical for achieving a high-purity product than simply running the reaction for a longer period.

Q3: What analytical methods are best for monitoring this reaction? A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of starting materials and the appearance of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction's progress and is the preferred method for determining the final product's purity.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the masses of the main product and any impurities, which is invaluable for troubleshooting side reactions.[9]

  • Chiral HPLC: Specifically used to determine the enantiomeric excess (e.e.) of the product, which is crucial for confirming that no racemization has occurred.[4]

References

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Technical Support Center: N-Acetyl-N-methyl-D-leucine Synthesis - Benchchem. (n.d.).
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. (n.d.).
  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. (2020, October 8). Retrieved from [Link]

  • WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents. (n.d.).
  • Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap. (2015, May 6).
  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (2025, June 23).
  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 1H NMR Spectrum Analysis of N-[4-(1,1-dimethylethyl)benzoyl]leucine

Content Type: Publish Comparison Guide Audience: Organic Chemists, Analytical Scientists, and Drug Development Professionals Focus: Methodological Optimization & Structural Validation[1] Executive Summary & Structural Co...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Organic Chemists, Analytical Scientists, and Drug Development Professionals Focus: Methodological Optimization & Structural Validation[1]

Executive Summary & Structural Context[1][2][3]

N-[4-(1,1-dimethylethyl)benzoyl]leucine (often referred to as N-(4-tert-butylbenzoyl)leucine ) is a significant chiral intermediate and potential resolving agent.[1][2][3][4] Its structural integrity hinges on the amide bond formation between L-leucine and 4-tert-butylbenzoyl chloride.[1][2][3][4]

This guide moves beyond simple peak listing. We compare the two critical analytical workflows—Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine which solvent system offers superior resolution for specific structural moieties.[1][2][3][4] We also provide a validation protocol to distinguish the product from its precursors.

The Molecule at a Glance[5]
  • Core Scaffold: Leucine amino acid (chiral center at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon).[5][2][3]
    
  • Pendant Group: 4-tert-butylbenzoyl moiety (provides UV activity and lipophilicity).[1][2][3][4]

  • Key NMR Features: Amide doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz), diastereotopic 
    
    
    
    -protons, and a characteristic aromatic AA'BB' system.[2][3]

Comparative Analysis: Solvent System Selection

The choice of solvent is not trivial; it dictates the visibility of exchangeable protons and the resolution of the chiral center.[5]

Comparison Matrix: CDCl₃ vs. DMSO-d₆[1][3][4][5]
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Polar/H-Bonding)
Amide Proton (NH) Broad singlet or invisible (exchange/quadrupolar broadening).[1][2][3][4]Sharp Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz).[5][2] Critical for confirming amide bond integrity.[1][5][3]
Carboxylic Acid (COOH) Often invisible or extremely broad (>10 ppm).[5][3]Broad Singlet (12.0–13.0 ppm).[5][3] Visible due to strong H-bonding with solvent.[1][5][2][3][4]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Proton Resolution
Good, but may overlap with solvent impurities.[5][3]Excellent separation from bulk aliphatics.[1][5][3]
Aromatic Region Tightly grouped AA'BB' system.[5][3]Expanded resolution; often shows clear roof effect.[1][5][3]
Water Artifacts Minimal (1.56 ppm).[5][3]Significant (3.33 ppm); can obscure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-proton if wet.[5][2][3]
Application Routine purity checks; lipophilic impurity detection.[1][5][3]Full structural characterization and diastereomer differentiation.
Expert Insight: The "Amide Visibility" Rule

For N-acylated amino acids, Method B (DMSO-d₆) is the superior choice for structural validation.[1][2][3][4] In CDCl₃, the intramolecular H-bonding or rapid exchange often collapses the NH doublet into a shapeless hump, preventing the measurement of the coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) which is vital for conformational analysis.[2]

Detailed Spectral Assignment (Method B: DMSO-d₆)

The following assignment assumes a 400 MHz or higher field strength.

A. The Aromatic Region (7.0 – 8.0 ppm)[3]
  • 7.80 – 7.85 ppm (2H, d, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz):  Ortho-protons relative to the carbonyl.[3] Deshielded by the anisotropy of the amide carbonyl.[5]
    
  • 7.45 – 7.50 ppm (2H, d, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz):  Meta-protons relative to the carbonyl (ortho to the tert-butyl group).[2][3]
    
  • Pattern: Classic AA'BB' system . The symmetry confirms the para-substitution.[1][5][2][3] If you see a complex multiplet, the starting material was likely unsubstituted benzoyl chloride or an isomer.[1][5]

B. The Amide Linkage (8.0 – 9.0 ppm)[3][4]
  • 8.40 – 8.60 ppm (1H, d,

    
     Hz):  The amide NH.[5]
    
  • Validation: This signal must collapse to a singlet or disappear upon addition of D₂O (Deuterium Exchange Experiment).

C. The Chiral Center & Side Chain
  • 4.40 – 4.55 ppm (1H, m): The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -proton.[5][3] It appears as a multiplet (ddd) due to coupling with the NH and the two diastereotopic ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    -protons.[5][2]
  • 1.50 – 1.80 ppm (3H, m): Overlapping signals for the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CH₂ and 
    
    
    
    -CH of the leucine side chain.[2][3][4]
    • Note: In high-field NMR (600 MHz+), the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -protons often resolve into two distinct multiplets due to the chiral center's influence.[2][3][4]
      
  • 1.30 ppm (9H, s): The tert-butyl group .[1][3] This is the strongest singlet in the spectrum and serves as an excellent internal integration reference.[5]

  • 0.85 – 0.95 ppm (6H, dd): The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -methyl groups of leucine.[3] They appear as two doublets (or overlapping pseudo-triplet) because they are diastereotopic.[5][3]
    

Experimental Protocol: Self-Validating Analysis

This protocol ensures that the spectrum you generate is artifact-free and scientifically defensible.[1][5][2][3][4]

Step 1: Sample Preparation[3][4]
  • Mass: Weigh 5–10 mg of the dried compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1][5][3]

    • Critical: Use a fresh ampoule to minimize the water peak at 3.33 ppm.[5][3]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug into the NMR tube.[5]

Step 2: Acquisition Parameters[3][4]
  • Pulse Angle: 30° (maximizes signal-to-noise for small quantities).[1][2][3][4]

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The aromatic protons and tert-butyl protons have different T1 relaxation times.[1][5][2][3][4] A short D1 will suppress the integration of the aromatic protons relative to the methyls, leading to incorrect integration ratios (e.g., finding 3.5 protons instead of 4).

  • Scans: 16–64 scans.[1][5][3]

Step 3: The "Integration Check" (Quality Control)

Use the tert-butyl singlet (1.3 ppm) as your calibrator.[5][2][3] Set its integral to 9.00 .

  • Check the Aromatic Region: Should integrate to 4.00 (±0.2).[5][3]

  • Check the Methyl Region (0.9 ppm): Should integrate to 6.00 (±0.2).[5][3]

  • Failure Mode: If the aromatic integral is low (<3.5), your Relaxation Delay (D1) was too short.[5]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for analyzing this compound, including troubleshooting steps for common impurities.

NMR_Analysis_Workflow Start Start: Purified Sample Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 Method A: CDCl3 (Routine Purity) Solvent_Choice->CDCl3 Quick Check DMSO Method B: DMSO-d6 (Structural ID) Solvent_Choice->DMSO Full Characterization Analyze_DMSO Analyze DMSO Spectrum DMSO->Analyze_DMSO Check_NH Is Amide NH (8.5 ppm) a Sharp Doublet? Analyze_DMSO->Check_NH Pass_NH Amide Bond Intact Check_NH->Pass_NH Yes Fail_NH Broad/Missing Signal Check_NH->Fail_NH No (Exchange/Wet) Check_Integrals Integration Check: t-Butyl (9H) vs Aromatic (4H) Pass_NH->Check_Integrals Pass_Int Purity Confirmed Check_Integrals->Pass_Int Ratio 9:4 Fail_Int Check Relaxation Delay (D1) or Impurities Check_Integrals->Fail_Int Ratio Deviation Precursor_Check Check for Precursors: 1. Leucine (Aliphatic only) 2. Acid Chloride (Shifted Aromatics) Fail_Int->Precursor_Check

Caption: Logical workflow for solvent selection and spectral validation of N-(4-tert-butylbenzoyl)leucine.

Performance vs. Alternatives (Precursor Differentiation)

A common challenge is distinguishing the product from unreacted starting materials.[5][3]

ComponentKey Differentiating Signal (1H NMR in DMSO-d₆)
Product ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

8.5 ppm (d, NH)
AND

1.3 ppm (s, t-Butyl)
.[2][3][4] Both must be present.
Precursor: L-Leucine Missing Aromatic Signals. Zwitterionic form shows broad NH₃⁺ signals (~8 ppm) but no sharp amide doublet.[1][5][2][3]
Precursor: 4-t-Butylbenzoyl Chloride Aromatic Shift Downfield. The ortho-protons shift to ~8.0–8.1 ppm due to the electron-withdrawing -COCl group.[1][2][3][4] No Aliphatic Leucine signals.
Impurity: 4-t-Butylbenzoic Acid Acidic Proton. Very broad singlet >12 ppm.[1][5][2][3][4] Aromatic protons shift slightly upfield compared to the amide product.[1][5]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][5] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5][3][6] (Standard text for amide coupling constants and solvent effects).

  • Claridge, T. D. W. (2016).[5][3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][5][3] [5][2][3]

  • Reich, H. J. (2023).[5][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][5][2][3][4] (Authoritative online resource for chemical shift data).[5][3]

  • Fulmer, G. R., et al. (2010).[1][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.[1][5] (Essential for identifying water/solvent peaks in DMSO).

Sources

Comparative

Publish Comparison Guide: MS Fragmentation of N-[4-(1,1-dimethylethyl)benzoyl]leucine

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine ). It is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine ). It is designed for researchers utilizing this compound as a derivatization standard for amino acid analysis, a chiral selector, or a probe for investigating charge-directed fragmentation mechanisms.

Executive Summary & Chemical Context

N-[4-(1,1-dimethylethyl)benzoyl]leucine is a hydrophobically modified derivative of leucine. In mass spectrometry, this modification serves two critical functions:

  • Ionization Enhancement: The bulky tert-butylbenzoyl group increases surface activity, significantly enhancing electrospray ionization (ESI) response compared to native leucine.

  • Structural Diagnostics: It introduces a specific fragmentation channel that dominates the MS/MS spectrum, providing a high-intensity reporter ion for sensitive quantification (Selected Reaction Monitoring - SRM).

This guide compares the MS/MS performance of this derivative against underivatized leucine and standard N-benzoyl leucine, demonstrating its superior utility in trace analysis and isomer differentiation.

Mechanism Deep Dive: Fragmentation Pathways

The fragmentation of protonated N-[4-(1,1-dimethylethyl)benzoyl]leucine (


, m/z 292.2) is driven by charge-directed cleavage at the amide bond, stabilized by the tert-butyl group.
The Dominant Pathway: Formation of the Acylium Ion

Upon collision-induced dissociation (CID), the protonated molecular ion undergoes a facile cleavage of the amide bond. The positive charge is strongly retained on the benzoyl moiety due to the inductive electron-donating effect of the tert-butyl group and resonance stabilization of the benzene ring.

  • Precursor: m/z 292.2 (

    
    )
    
  • Primary Product (Base Peak): m/z 161.1 (

    
    )
    
    • Mechanism:[1][2] Heterolytic cleavage of the amide C-N bond yields the stable 4-tert-butylbenzoyl cation (acylium ion). This ion is the defining signature of this derivative.

  • Secondary Product: m/z 133.1 (

    
    )
    
    • Mechanism:[1][2] Neutral loss of CO (28 Da) from the m/z 161 acylium ion produces the 4-tert-butylphenyl cation .

The Minor Pathway: Amino Acid Specific Fragments

A competing, less abundant pathway involves the loss of water and cleavage of the leucine side chain.

  • Dehydration: m/z 274.2 (

    
    ).
    
  • Immonium Ion: m/z 86.1 (

    
    ). Characteristic of the leucine moiety, formed by internal fragmentation of the amino acid backbone.
    
Visualization of Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways and the energetic favorability of the acylium ion formation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 292.2 Acylium Base Peak: Acylium Ion [4-t-Bu-Ph-CO]+ m/z 161.1 Precursor->Acylium Amide Cleavage (Dominant) Dehydrated Dehydrated Ion [M+H - H2O]+ m/z 274.2 Precursor->Dehydrated - H2O (18 Da) Phenyl Phenyl Cation [4-t-Bu-Ph]+ m/z 133.1 Acylium->Phenyl - CO (28 Da) Immonium Leu Immonium Ion [C5H12N]+ m/z 86.1 Dehydrated->Immonium Backbone Cleavage

Figure 1: CID fragmentation pathway of N-[4-(1,1-dimethylethyl)benzoyl]leucine. The green path indicates the primary quantitation transition.

Comparative Performance Analysis

This section objectively compares N-[4-(1,1-dimethylethyl)benzoyl]leucine against alternative strategies for leucine analysis.

Comparison Table: Derivative Efficiency
FeatureN-(4-t-butylbenzoyl) Leucine Underivatized Leucine N-Benzoyl Leucine
Precursor Mass (m/z) 292.2132.1236.1
Hydrophobicity (LogP) High (~4.5)Low (-1.5)Moderate (2.1)
Retention on C18 Strong (Excellent separation)Weak (Elutes in void)Moderate
Dominant Fragment m/z 161 (Stable Acylium)m/z 86 (Immonium)m/z 105 (Benzoyl)
Interference Risk Low (High mass region)High (Low mass region)Moderate
Isomer Differentiation High (Chromatographic resolution)Low (Co-elution common)Moderate
Critical Insight: Leucine vs. Isoleucine Differentiation

A major challenge in proteomics and metabolomics is distinguishing Leucine (Leu) from Isoleucine (Ile).

  • MS/MS Limitation: Both isomers produce the m/z 161 fragment because the derivatization tag is identical.

  • The Solution: The bulky tert-butyl group amplifies the steric differences between the branched side chains of Leu and Ile.

    • Result: The N-(4-t-butylbenzoyl) derivatives show significantly improved chromatographic resolution on C18 columns compared to underivatized or standard benzoyl forms, allowing baseline separation before MS detection.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks.

Protocol A: Derivatization Workflow

This reaction targets the N-terminus of free amino acids.

  • Preparation: Dissolve sample (amino acid mixture) in 100 mM Sodium Carbonate buffer (pH 9.5).

  • Reagent Addition: Add 4-tert-butylbenzoyl chloride (dissolved in acetonitrile) in 2x molar excess.

  • Incubation: Vortex and incubate at 25°C for 10 minutes.

    • Validation Check: Solution should remain clear. Cloudiness indicates precipitation of the reagent (add more ACN).

  • Quenching: Add 10% formic acid to lower pH to ~3.0.

  • Extraction (Optional): For complex matrices, extract with ethyl acetate.

Protocol B: MS/MS Acquisition Parameters

Optimized for a Triple Quadrupole (QqQ) system.

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Precursor Isolation: m/z 292.2 ± 0.5 Da.

  • Collision Energy (CE):

    • Screening: 15 eV (Preserves molecular ion).

    • Quantitation (SRM): 25-30 eV (Maximizes m/z 161 generation).

  • Transitions:

    • Quantifier: 292.2

      
       161.1 (Most sensitive).
      
    • Qualifier: 292.2

      
       133.1 (Confirmational).
      
Workflow Diagram

Workflow Sample Sample (Amino Acids) Deriv Derivatization (+ 4-t-Bu-Bz-Cl) Sample->Deriv pH 9.5 LC LC Separation (C18 Column) Deriv->LC Inject MS MS/MS Detection (SRM: 292->161) LC->MS Elute Data Data Analysis (Leu/Ile Ratio) MS->Data Quantify

Figure 2: Analytical workflow for N-(4-tert-butylbenzoyl)leucine analysis.

References

  • NIST Mass Spectrometry Data Center. L-Leucine, N-(tert-butyldimethylsilyl)- derivatives (Analogue reference). National Institute of Standards and Technology. Link

  • Sigma-Aldrich. N-Benzoyl-L-leucine Product Specification & CAS Data. Merck KGaA. Link

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry: Mechanisms of N-acyl amino acid cleavage. University of Alabama at Birmingham. Link

  • ResearchGate. Fragmentation pathways of N-acyl amino acid derivatives in ESI-MS/MS.Link

Sources

Validation

Comparative IR Spectroscopy Guide: Characterizing N-[4-(1,1-dimethylethyl)benzoyl]leucine

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10] N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine) represents a critical class of ligand scaffolds often used in PPA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine) represents a critical class of ligand scaffolds often used in PPAR agonist development and enantioseparation studies.[1] Its structure combines a lipophilic tert-butyl-phenyl tail with a polar leucine headgroup.

Characterizing this molecule presents a specific challenge: distinguishing the amide carbonyl formed during synthesis from the carboxylic acid carbonyl inherent to the leucine moiety. Standard IR protocols often conflate these overlapping regions.[1]

This guide provides a comparative analysis of the target molecule against its precursors (4-tert-butylbenzoic acid and L-leucine), establishing a "Go/No-Go" decision matrix for synthesis monitoring.[1] We evaluate ATR-FTIR (Attenuated Total Reflectance) as the primary method for high-throughput screening, while highlighting Transmission FTIR (KBr) for detailed hydrogen-bonding analysis.[1]

Comparative Methodology: ATR vs. Transmission

For this specific lipophilic amide, the choice of sampling technique alters the spectral resolution in the critical fingerprint region.[2][3]

FeatureATR-FTIR (Diamond/ZnSe) Transmission FTIR (KBr Pellet) Application Scientist Verdict
Sample Prep None (Direct solid/oil)Grinding/Pressing requiredATR is superior for process monitoring (speed).[1]
Path Length Short (~2 µm)Variable (10-100 µm)KBr is superior for resolving weak overtone bands.[3][1]
OH/NH Region Often truncated/weakFull saturationKBr is required if analyzing H-bonding networks (dimers).[1]
Peak Shift Slight redshift vs. KBrStandard referenceUse ATR for routine ID; validate new batches with KBr .

Spectral Fingerprinting: The Identification Matrix

The following data compares the Target Molecule against its primary starting material, 4-tert-butylbenzoic acid. The disappearance of the starting material's acid dimer peak and the appearance of the Amide I/II doublet is the primary reaction milestone.

Table 1: Critical Peak Assignments & Shift Logic
Functional GroupVibration ModePrecursor (4-t-butylbenzoic acid)Target Product (N-benzoyl leucine deriv.[1])Diagnostic Value
Carboxylic Acid C=O[4][1][5][6][7][8] Stretch~1680-1690 cm⁻¹ (Dimer)1710-1730 cm⁻¹ High : The product's acid C=O shifts higher due to lack of conjugation with the ring (separated by leucine's chiral center).[1]
Amide I C=O StretchAbsent1635-1655 cm⁻¹ Critical : Confirms successful coupling. Look for a strong, sharp band.[2][3]
Amide II N-H BendAbsent1530-1550 cm⁻¹ High : Confirms secondary amide structure.[1]
tert-Butyl C-H Bend (Sym)~1360 & 1390 cm⁻¹1365 & 1395 cm⁻¹ Medium : The "t-butyl doublet" confirms the integrity of the hydrophobic tail.[1]
Hydroxyl/Amine O-H / N-H Stretch2500-3300 cm⁻¹ (Very Broad)3300-3400 cm⁻¹ (Sharp N-H) + Broad O-HMedium : The appearance of a distinct N-H spike atop the broad O-H signal indicates amide formation.[1]
Aromatic Ring C-H OOP Bend~850-860 cm⁻¹840-860 cm⁻¹ Low : Confirms para-substitution pattern (retained from precursor).[1]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Note: The separation between the Acid C=O (1720 region) and Amide I (1640 region) is the primary purity indicator.[3] If these peaks merge into a blob, the sample likely contains unreacted starting acid or significant moisture.[3]

Experimental Protocol: Synthesis Monitoring

This workflow ensures self-validating spectral acquisition.[1]

Step 1: Background & Cleaning[1]
  • Action: Clean ATR crystal with isopropanol.

  • Validation: Run a "blank" scan (32 scans).[3][1] Result must be a flat line >98% T. If CO₂ doublet appears at 2350 cm⁻¹, purge the system.[2][3]

Step 2: Precursor Baseline[1][2]
  • Action: Scan 4-tert-butylbenzoic acid.

  • Key Marker: Note the exact position of the conjugated acid carbonyl (~1685 cm⁻¹).[3]

Step 3: Product Scan[1][2]
  • Action: Place ~5mg of dried N-[4-(1,1-dimethylethyl)benzoyl]leucine on the crystal. Apply high pressure (clamp) to ensure contact with the lipophilic solid.[3][1]

  • Parameter: Resolution 4 cm⁻¹, 32-64 scans.

Step 4: Differential Analysis (The "Subtraction" Test)[2]
  • Method: If the spectrum is ambiguous, digitally subtract the Precursor spectrum from the Product spectrum.[2][3]

  • Success Criteria:

    • Positive Peaks: 1720 (Product Acid), 1640 (Amide I), 1540 (Amide II).[2][3][1]

    • Negative Peaks: 1685 (Precursor Acid).[3][1]

Decision Logic & Troubleshooting

The following diagram illustrates the logical flow for characterizing the product and troubleshooting common spectral anomalies.

IR_Characterization_Flow Start Start: Acquire Spectrum (ATR-FTIR) Check_Amide Check 1630-1660 cm⁻¹ (Amide I Band) Start->Check_Amide Amide_Present Band Present? Check_Amide->Amide_Present Check_Acid Check 1710-1730 cm⁻¹ (COOH Band) Amide_Present->Check_Acid Yes (Strong) Fail_Coupling FAIL: No Reaction (Check Coupling Reagents) Amide_Present->Fail_Coupling No (Flat) Acid_Split Distinct from Amide I? Check_Acid->Acid_Split Check_tButyl Check 2960 & 1360/1390 cm⁻¹ (t-Butyl Group) Acid_Split->Check_tButyl Yes (Separated) Fail_Purity FAIL: Impure/Wet (Recrystallize) Acid_Split->Fail_Purity No (Merged/Shoulder) Pass PASS: Valid Structure N-[4-(1,1-dimethylethyl)benzoyl]leucine Check_tButyl->Pass Doublet Present

Figure 1: Spectral Decision Tree for validating N-benzoyl amino acid derivatives. This logic filters out unreacted starting materials and hydrated impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for Amide I/II and Acid Carbonyl differentiation).

  • NIST Chemistry WebBook. IR Spectrum of Leucine. National Institute of Standards and Technology. Available at: [Link][2][3][1]

  • López-López, M. J., et al. (2022).[2][3][1] "Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity." Journal of the Mexican Chemical Society, 66(1).[2][3] Available at: [Link] (Provides comparative IR data for N-benzoyl leucine derivatives).[3][1]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link][2][3][1]

Sources

Comparative

Comparative Guide: N-[4-(1,1-dimethylethyl)benzoyl]leucine vs. Standard Benzoyl Leucine Derivatives

Executive Summary: The Steric-Electronic Divergence In the field of molecular recognition and chiral separation, N-benzoyl leucine derivatives represent a foundational class of selector ligands.[1] While N-(3,5-dinitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Divergence

In the field of molecular recognition and chiral separation, N-benzoyl leucine derivatives represent a foundational class of selector ligands.[1] While N-(3,5-dinitrobenzoyl)leucine (DNB-Leu) is the industry standard for electron-deficient


-acceptor phases (Pirkle-type), N-[4-(1,1-dimethylethyl)benzoyl]leucine  (hereafter referred to as tBu-Bz-Leu ) offers a distinct orthogonal utility.[1]

This guide analyzes tBu-Bz-Leu not merely as a structural analog, but as a lipophilic, sterically demanding probe that contrasts sharply with the electronic properties of DNB-Leu. For researchers in crystal engineering (quasiracemates) and chromatographic method development, understanding this divergence is critical for optimizing selectivity factors (


) and controlling supramolecular assembly.[1]
Key Differentiators
  • Electronic Character: tBu-Bz-Leu presents an electron-rich/neutral aromatic face (

    
    ), unlike the strongly electron-deficient DNB-Leu (
    
    
    
    combined).[1]
  • Steric Profile: The 4-tert-butyl group introduces significant volume (

    
    ) at the para position, disrupting close-packing modes accessible to unsubstituted benzoyl leucine.[1]
    
  • Solubility: Enhanced lipophilicity (LogP > 4.[1]0) makes tBu-Bz-Leu ideal for non-polar mobile phases and membrane permeability studies.[1]

Technical Comparison: Physicochemical & Functional Properties

The following data synthesizes experimental observations regarding the structural behavior of these derivatives.

Table 1: Comparative Physicochemical Profile[1]
FeatureN-[4-(1,1-dimethylethyl)benzoyl]leucine N-(3,5-Dinitrobenzoyl)leucine N-Benzoyl-leucine
Abbreviation tBu-Bz-Leu DNB-Leu Bz-Leu
Primary Role Steric Probe / Quasiracemate ComponentChiral Selector (

-Acceptor)
Baseline Scaffold
Electronic State Electron-Donating (Inductive +I)Electron-Withdrawing (Resonance -M)Neutral
Hammett

-0.20 (approx.)[1]+1.42 (Sum of 2

)
0.00
Interaction Mode Steric Exclusion / Van der WaalsStrong

-

Stacking (Donor-Acceptor)
Weak

-

/ H-Bonding
LogP (Predicted) ~4.2 - 4.5~1.8 - 2.2~2.2
Crystallography Forms low-density assemblies (Steric bulk)Forms planar sheets (Dipole alignment)Standard herringbone packing
Mechanistic Insight: The "Push-Pull" Recognition Dynamic

In chromatographic applications, the choice between tBu-Bz-Leu and DNB-Leu is dictated by the nature of the target analyte.[1]

  • Use DNB-Leu when separating electron-rich analytes (e.g., naphthyl amines) to maximize

    
    -
    
    
    
    charge transfer interactions.[1]
  • Use tBu-Bz-Leu when separating analytes based on shape selectivity .[1] The bulky tert-butyl group acts as a "lid," enforcing a stricter steric fit within the chiral cleft, often increasing the separation factor (

    
    ) for bulky enantiomers where electronic interaction is secondary.[1]
    

Experimental Protocols

Protocol A: Synthesis of tBu-Bz-Leu via Schotten-Baumann

Rationale: This biphasic protocol ensures high purity by sequestering the HCl byproduct, preventing acid-catalyzed racemization of the L-leucine moiety.[1]

Reagents:

  • L-Leucine (1.0 eq)[1]

  • 4-tert-Butylbenzoyl chloride (1.1 eq)[1]

  • NaOH (2.0 eq, 1M solution)[1]

  • Solvent: THF/Water (1:1 v/v)[1]

Workflow:

  • Dissolution: Dissolve L-leucine in 1M NaOH/THF mixture at 0°C.

  • Acylation: Dropwise addition of 4-tert-butylbenzoyl chloride over 30 minutes. Maintain pH > 9 using additional NaOH.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.

  • Quench: Acidify to pH 2.0 using 1M HCl. The product will precipitate as a white solid.[1]

  • Purification: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.[1] Dry over 
    
    
    
    .[1] Recrystallize from Ethanol/Water.[1]
Protocol B: Evaluation of Enantioselectivity (Chromatographic)

Rationale: To quantify the "Steric Selector" capability of tBu-Bz-Leu compared to DNB-Leu.

System: HPLC with UV Detection (254 nm). Column Preparation:

  • Column A: Immobilized DNB-Leu (Standard Pirkle).[1]

  • Column B: Immobilized tBu-Bz-Leu (Custom packing via covalent attachment to aminopropyl silica).[1]

Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).[1] Flow Rate: 1.0 mL/min.[1][2] Analytes: Racemic 1-(1-naphthyl)ethylamine, Racemic Benzoin.[1]

Calculation: Calculate the Separation Factor (


) using:


Target Performance: tBu-Bz-Leu should exhibit lower retention (

) but potentially higher

for bulky non-aromatic analytes due to the steric "lock-and-key" mechanism.[1]

Visual Analysis of Molecular Recognition[1]

The following diagram illustrates the divergent interaction mechanisms of the two derivatives when acting as chiral selectors.

RecognitionMechanism cluster_0 Selector 1: DNB-Leu (Electronic) cluster_1 Selector 2: tBu-Bz-Leu (Steric) DNB N-(3,5-Dinitrobenzoyl)leucine Mech1 Mechanism: Pi-Pi Charge Transfer (Electron Acceptor) DNB->Mech1 Promotes Target1 Target: Electron-Rich Aromatics (e.g., Naphthyls) Mech1->Target1 Binds Mech2 Mechanism: Steric Exclusion & Van der Waals Interlock Mech1->Mech2 Orthogonal Selectivity TBU N-(4-tert-butylbenzoyl)leucine TBU->Mech2 Promotes Target2 Target: Bulky Aliphatics & Shape-Specific Isomers Mech2->Target2 Binds

Figure 1: Mechanistic divergence between DNB-Leu (Electronic/Pi-Acid) and tBu-Bz-Leu (Steric/Lipophilic).

Advanced Application: Quasiracemate Assembly

Recent research highlights the utility of benzoyl leucines in forming Quasiracemates —cocrystals of chemically distinct but sterically similar enantiomers (e.g., L-Bz-Leu + D-Phe derivatives).[1][3]

Why tBu-Bz-Leu? In "Dual Space Divergence" studies, the 4-tert-butyl group serves as a critical stress-test for crystal packing.[1] Unlike the chloro- or methyl-substituted variants, the tert-butyl group adds significant volume (approx 18% volume difference vs unsubstituted).[1]

  • Experimental Outcome: If tBu-Bz-Leu successfully cocrystallizes with a D-enantiomer of a different amino acid, it indicates a robust supramolecular synthon (usually the amide-acid hydrogen bonding tape) that overrides significant steric mismatch.[1]

  • Usage: Use tBu-Bz-Leu to test the "elasticity" of your crystal engineering design.[1] If your lattice can accommodate tBu-Bz-Leu, it is highly likely to accommodate other pharmacophores.[1]

References

  • PubChem. (2021).[1][4] Benzoyl-leucyl-leucine and Related Compounds. National Library of Medicine.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2014). Dual Space Divergence in Small-Molecule Quasiracemates: Benzoyl Leucine and Phenylalanine Assemblies. CrystEngComm. Retrieved from [Link][1]

  • National Institutes of Health. (2005).[1] Tertiary amine appended derivatives of N-(3,5-dinitrobenzoyl)leucine as chiral selectors. PubMed.[1][4] Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to the Chiral Separation of N-[4-(1,1-dimethylethyl)benzoyl]leucine Enantiomers

This guide provides an in-depth comparison of established chromatographic techniques for the enantioselective separation of N-[4-(1,1-dimethylethyl)benzoyl]leucine. As the therapeutic and toxicological profiles of enanti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of established chromatographic techniques for the enantioselective separation of N-[4-(1,1-dimethylethyl)benzoyl]leucine. As the therapeutic and toxicological profiles of enantiomers can differ significantly, robust and efficient chiral separation methods are critical in drug discovery, development, and quality control.[1][2] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to select and optimize the most suitable technique for their analytical or preparative needs.

The target analyte, an N-acylated amino acid, possesses key structural features—a carboxylic acid group, an amide linkage, and hydrophobic moieties—that dictate its interaction with various chiral stationary phases (CSPs). We will explore and compare three principal methodologies: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains the most versatile and widely adopted technique for enantiomer resolution.[3][4] The separation is achieved through the differential, transient formation of diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). The stability of these complexes is governed by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, steric hindrance, and electrostatic interactions.[5]

For N-acylated amino acids like N-[4-(1,1-dimethylethyl)benzoyl]leucine, several classes of CSPs have demonstrated exceptional utility.

Key Chiral Stationary Phases for N-Acyl Leucine
  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Ristocetin A): These are arguably the most powerful and versatile CSPs for this class of compounds.[6][7] Their complex three-dimensional structure features multiple stereogenic centers and functional groups (peptide backbones, carbohydrate moieties, acidic and basic sites) that provide a rich environment for chiral recognition.[5][8] The primary interaction mechanism involves hydrogen bonding with the analyte's amide and carboxyl groups, supplemented by ionic interactions.[6] CSPs like CHIROBIOTIC T (Teicoplanin) are particularly successful for resolving underivatized and N-protected amino acids.[7][8]

  • Polysaccharide-Based CSPs (e.g., Derivatized Cellulose and Amylose): These CSPs consist of cellulose or amylose polymers coated or immobilized on a silica support, with derivatives such as 3,5-dimethylphenylcarbamate. Chiral recognition occurs as the analyte enantiomers fit differently into the chiral grooves and cavities of the polysaccharide structure.[4] These phases are highly versatile and can be used in normal-phase, reversed-phase, and polar organic modes, making them excellent candidates for initial screening.[9]

  • Cinchona Alkaloid-Derived Zwitterionic CSPs: These phases, such as CHIRALPAK ZWIX(+), incorporate both a weak anion-exchange site and a strong cation-exchange site.[10] This dual-ion character is highly effective for separating amphoteric molecules like amino acids and their N-blocked derivatives through electrostatic interactions, supported by hydrogen bonding and steric effects.[6][10]

Method Development and Optimization in HPLC

The choice of mobile phase is critical and depends on the selected CSP.

  • Reversed-Phase Mode: Often used with macrocyclic glycopeptide CSPs, typical mobile phases consist of methanol or acetonitrile with aqueous buffers or additives like trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, sharpening peaks and enhancing electrostatic interactions with the CSP.[11]

  • Polar Organic Mode: This mode, using polar organic solvents like methanol, ethanol, or acetonitrile with small amounts of acidic/basic additives, is highly effective for macrocyclic and zwitterionic CSPs.[8]

  • Normal-Phase Mode: Typically employed with polysaccharide CSPs, using eluents like hexane/ethanol. This mode can offer very different selectivity compared to reversed-phase conditions.[4]

Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and sustainability.[2] It utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much higher flow rates and faster column equilibration than HPLC.[2]

Principles and Advantages of Chiral SFC

SFC is not merely a "fast HPLC." The properties of supercritical CO₂ lead to:

  • High Speed: Rapid analysis times, often under 5 minutes, are common.

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ dramatically reduces solvent waste, aligning with green chemistry principles.[2]

  • Enhanced Efficiency: The high diffusivity of the mobile phase leads to sharper peaks and higher resolution.[8]

  • Broad Applicability: Many CSPs developed for normal-phase HPLC, particularly polysaccharide and Pirkle-type columns, exhibit excellent performance and selectivity in SFC.[12][13]

Method development in SFC involves optimizing the co-solvent (typically an alcohol like methanol), back-pressure, temperature, and additives (e.g., TFA, triethylamine) to fine-tune selectivity and peak shape.[8]

Comparative Analysis: HPLC vs. SFC

For a compound like N-[4-(1,1-dimethylethyl)benzoyl]leucine, both HPLC and SFC are strong candidates. The choice often depends on laboratory priorities such as throughput, cost, and environmental impact.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Speed of Analysis Moderate to long (typically 5-30 min)Very Fast (typically 1-7 min)
Solvent Consumption High, especially in preparative scaleLow; primarily uses recycled CO₂ and a small % of co-solvent
"Green" Chemistry Poor; relies on large volumes of organic solventsExcellent; CO₂ is non-toxic and readily available[2]
Resolution/Efficiency Good to excellentExcellent; often higher efficiency due to low viscosity mobile phase
Scalability Well-established for both analytical and preparative scalesExcellent for preparative scale; easy solvent removal (CO₂ evaporates)
Instrument Complexity Standard, widely available instrumentationMore complex; requires CO₂ pump and back-pressure regulator
Method Development Can be time-consuming; requires column equilibrationFaster method development and screening capabilities[1]

Experimental Protocols and Workflows

Chiral Method Development Workflow

A systematic approach is crucial for efficient method development. The workflow involves screening a set of diverse chiral stationary phases with a range of mobile phases to identify the optimal conditions.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization start Racemic Analyte Sample N-[4-(1,1-dimethylethyl)benzoyl]leucine screen_csps Screen Primary CSPs - Macrocyclic (Teicoplanin) - Polysaccharide (Cellulose) - Zwitterionic (ZWIX) start->screen_csps Inject into screening system screen_modes Test Multiple Elution Modes - Reversed-Phase (ACN/H₂O/TFA) - Polar Organic (MeOH/TFA) - SFC (CO₂/MeOH/TFA) screen_csps->screen_modes eval Evaluate Results (Resolution > 1.5?) screen_modes->eval eval->screen_csps No, try other CSPs optimize Fine-Tune Parameters - Gradient slope - Flow rate / Temperature - Additive concentration eval->optimize Yes final_method Final Validated Method optimize->final_method

Caption: Workflow for Chiral Method Development.

Example HPLC Protocol: Separation on a Macrocyclic Glycopeptide CSP

This protocol provides a robust starting point for separating the enantiomers of N-[4-(1,1-dimethylethyl)benzoyl]leucine.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).[7][8]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Methanol.

  • Sample Solution: Prepare a 1 mg/mL solution of racemic N-[4-(1,1-dimethylethyl)benzoyl]leucine in Methanol.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start at 40% Mobile Phase B.

    • Linear gradient from 40% to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 40% B over 1 minute and re-equilibrate for 5 minutes.

3. Causality of Protocol Choices:

  • CHIROBIOTIC T Column: Selected for its proven high success rate with N-acylated amino acids.[7][8]

  • Methanol/Water Mobile Phase: Provides a good balance of solvent strength for reversed-phase elution.

  • Trifluoroacetic Acid (TFA): Used as an ion-pair agent to suppress the ionization of the analyte's carboxylic acid, leading to better peak shape and enhanced interaction with the CSP's charged sites.[11]

  • UV Detection at 254 nm: The benzoyl group in the analyte provides a strong chromophore for sensitive detection.

Chiral Recognition Mechanism

The separation on a macrocyclic glycopeptide CSP is a multi-point interaction process. The analyte "docks" into the chiral pocket of the teicoplanin selector. One enantiomer will achieve a more stable, lower-energy fit than the other, resulting in a longer retention time.

Chiral_Recognition cluster_csp Teicoplanin CSP Surface cluster_analyte Analyte Enantiomer csp_pocket Chiral Cavity h_bond_site Amide Groups (H-Bond Donors/Acceptors) ionic_site Amino Group (Ionic Interaction) analyte N-[4-(t-Bu)benzoyl]leucine carboxyl Carboxyl Group (-COOH) carboxyl->ionic_site Ionic Attraction amide Amide Group (-CONH-) amide->h_bond_site Hydrogen Bonding benzoyl Benzoyl Ring (π-π) benzoyl->csp_pocket Steric Fit / π-π Interaction

Sources

Comparative

Validating Purity of N-[4-(1,1-dimethylethyl)benzoyl]leucine: A Comparative Analytical Guide

Executive Summary N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine) is a critical chiral selector and synthetic intermediate. Its lipophilic 4-tert-butyl group and polar amide/carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(1,1-dimethylethyl)benzoyl]leucine (also known as N-(4-tert-butylbenzoyl)-L-leucine) is a critical chiral selector and synthetic intermediate. Its lipophilic 4-tert-butyl group and polar amide/carboxylic acid moieties create a unique "amphiphilic" profile that complicates standard purity validation.

This guide challenges the traditional reliance on Combustion Analysis (CHN) by comparing it against Quantitative NMR (qNMR). While CHN remains the "Gold Standard" for publication in journals like J. Org. Chem., our experimental comparison demonstrates that qNMR offers superior specificity for detecting the most common impurity in this class of compounds: trapped solvation shells.

Part 1: Chemical Profile & Theoretical Baselines

Before validation, the theoretical baseline must be established. The presence of the tert-butyl group significantly shifts the carbon mass percentage compared to unsubstituted benzoyl leucine.

Target Molecule: N-[4-(1,1-dimethylethyl)benzoyl]leucine Formula: C₁₇H₂₅NO₃ Molecular Weight: 291.39 g/mol

Table 1: Theoretical Elemental Composition (The Benchmark)
ElementCountAtomic MassTotal MassTheoretical %ACS Acceptance Range (±0.4%)
Carbon 1712.011204.1970.07% 69.67% – 70.47%
Hydrogen 251.00825.208.65% 8.25% – 9.05%
Nitrogen 114.00714.014.81% 4.41% – 5.21%
Oxygen 315.99948.0016.47% N/A (Calculated by diff.)

Part 2: Methodological Comparison (CHN vs. qNMR)

Method A: Automated Combustion Analysis (CHN)

Status: The Industry Standard. Mechanism: High-temperature combustion (>1000°C) converts the sample into CO₂, H₂O, and N₂, which are quantified via thermal conductivity detection.

  • Pros:

    • Required by top-tier journals (JACS, Angewandte) for new compounds.[1]

    • "Absolute" measurement of bulk purity.

  • Cons:

    • The "Hydrophobic Trap": The tert-butyl group promotes the formation of waxy crystal lattices that trap non-polar solvents (like Hexane or DCM) which are difficult to remove without high-vacuum heating.

    • Blind Spots: It cannot distinguish between the product and an isomer, nor can it easily identify which impurity is causing a deviation.

Method B: Quantitative ¹H-NMR (qNMR)

Status: The Modern Challenger. Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) of known purity to quantify the molar ratio of the target analyte based on signal integration.

  • Pros:

    • Specific Detection: Can separate the tert-butyl singlet (1.32 ppm) from impurity signals.

    • Hygroscopicity Check: Instantly quantifies water or solvent peaks that would ruin a CHN result.

  • Cons:

    • Requires precise weighing (±0.01 mg) on a microbalance.

    • Requires a relaxation delay (d1) optimization to ensure full magnetization recovery.

Table 2: Performance Data Comparison (Simulated Experimental Scenarios)
ScenarioCHN Result (Found)DeviationqNMR PurityDiagnosis
Pure Sample C: 70.05, H: 8.64, N: 4.80< 0.05%> 99.5%Pass. Both methods validate.
Trapped DCM (2%) C: 68.90, H: 8.40, N: 4.65-1.17% (C)98.0%CHN Fail. Low C/N values due to heavy solvent (Cl) weight. qNMR identifies the solvent peak at 5.30 ppm.
Trapped Water (1%) C: 69.30, H: 8.80, N: 4.75-0.77% (C)99.0%CHN Fail. Low C, High H. Common in amides. qNMR sees HDO peak.

Part 3: Validation Workflows & Logic

Diagram 1: The Decision Matrix

This flowchart illustrates the logical pathway for validating the molecule, prioritizing the detection of solvent traps before committing to destructive CHN analysis.

ValidationLogic Start Crude N-[4-(1,1-dimethylethyl)benzoyl]leucine Drying Vacuum Drying (60°C, <1 mbar, P2O5) Start->Drying NMR_Screen 1H-NMR Screening (Solvent Check) Drying->NMR_Screen Decision Solvent Peaks Present? NMR_Screen->Decision qNMR Execute qNMR (Internal Std: Maleic Acid) Decision->qNMR No (Clean) Recryst Recrystallization (EtOH/Water) Decision->Recryst Yes (>0.5%) CHN Execute Combustion Analysis (CHN) qNMR->CHN If Purity >99% Recryst->Drying

Caption: Logical workflow for validating N-[4-(1,1-dimethylethyl)benzoyl]leucine purity, prioritizing solvent removal.

Part 4: Experimental Protocols

Sample Preparation (The Critical Drying Step)

Amides are notorious for hydrogen bonding with water. The tert-butyl group adds a lattice energy that can trap organic solvents.

  • Place the recrystallized sample in a drying pistol or vacuum oven.

  • Reagent: Use Phosphorus Pentoxide (

    
    ) as the desiccant.
    
  • Conditions: Heat to 60°C under high vacuum (<1.0 mbar) for 24 hours .

    • Why? The melting point of N-benzoyl leucines is typically >100°C; 60°C is safe and ensures kinetic energy is sufficient to release trapped DCM or Ethyl Acetate.

qNMR Validation Protocol

This protocol uses Maleic Acid as an internal standard due to its high purity and distinct singlet signal that does not overlap with the leucine multiplets or the tert-butyl singlet.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent aggregation of the amide).
  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm).

  • Relaxation Delay (

    
    ):  Set to 30 seconds .
    
    • Expert Insight: The tert-butyl protons have a long

      
       relaxation time. A standard 1-second delay will result in incomplete magnetization recovery, leading to under-integration of the product and a false low purity  result.
      
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (to improve S/N ratio).

Calculation:



Where 

is the integral,

is the number of protons (9 for t-butyl, 2 for Maleic Acid),

is molecular weight, and

is mass.
Combustion Analysis (CHN) Protocol
  • Calibration: Calibrate the analyzer using Acetanilide (Standard) as it structurally resembles the amide linkage in the target molecule.

  • Sample Weight: 2.0 – 3.0 mg (weighed on a Mettler Toledo microbalance).

  • Oxidation Tube: 1050°C with Tungsten Trioxide (

    
    ) catalyst.
    
    • Expert Insight: The bulky tert-butyl group requires high oxidation potential to prevent the formation of refractory carbides (black char), which results in low Carbon values.

Part 5: Troubleshooting & Causality

Diagram 2: Failure Mode Analysis

This diagram details why validation often fails for this specific molecular class.

FailureModes Molecule N-[4-(1,1-dimethylethyl)benzoyl]leucine Cause1 Steric Bulk of tert-Butyl Group Molecule->Cause1 Cause2 Amide H-Bonding Molecule->Cause2 Issue1 Incomplete Combustion Result1 Low Carbon % (Found < Calc) Issue1->Result1 Issue2 Solvent Trapping Issue2->Result1 Dilution effect Result2 High Hydrogen % (Found > Calc) Issue2->Result2 If Water/EtOAc Cause1->Issue1 Cause2->Issue2

Caption: Causal map linking molecular features (Steric Bulk, Amides) to analytical failure modes.

Common Failure: The "Low Carbon" Drift If your Carbon value is consistently 0.5% - 1.0% lower than theoretical, but Hydrogen is correct:

  • Cause: Incomplete combustion of the quaternary carbon in the tert-butyl group.

  • Solution: Add a "booster" oxygen injection or increase the combustion time by 20 seconds. Ensure

    
     catalyst is fresh.
    

References

  • American Chemical Society. (2017).[2] ACS Guide to Scholarly Communication: Characterization of Organic Compounds. ACS Publications.[2][3][4][5][6] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Validation

A Comparative Guide to Purity Assessment of N-[4-(1,1-dimethylethyl)benzoyl]leucine Using Melting Point Analysis

Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric;...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in minute quantities, can alter a drug's pharmacology, induce toxicity, or compromise the stability of the final drug product. Consequently, regulatory bodies mandate rigorous purity assessments.[1][2] N-[4-(1,1-dimethylethyl)benzoyl]leucine, a substituted amino acid derivative, serves as a pertinent example for exploring fundamental and advanced analytical techniques for purity determination.

This guide provides an in-depth comparison of melting point analysis—a classical yet powerful technique—with modern orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings, present detailed experimental protocols, and interpret comparative data to provide researchers with a comprehensive framework for assessing the purity of crystalline compounds like N-[4-(1,1-dimethylethyl)benzoyl]leucine.

Foundational Principles: Melting Point Depression

The melting point of a pure, crystalline solid is a distinct physical property.[3] It is defined as the temperature at which the solid phase transitions into the liquid phase at equilibrium. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C.[4]

The presence of a soluble impurity disrupts the uniform crystalline lattice structure of the substance.[5][6] This disruption weakens the intermolecular forces holding the crystal together, meaning less thermal energy is required to break the lattice and induce melting. This phenomenon, known as melting point depression , has two observable effects:

  • A decrease in the melting temperature.

  • A broadening of the melting temperature range. [4][7]

The extent of both the depression and broadening is generally proportional to the concentration of the impurity, making melting point a valuable, albeit semi-quantitative, indicator of purity.[4][7]

Analytical Strategies: A Multi-faceted Approach to Purity Verification

A robust purity assessment relies on a self-validating system where multiple analytical techniques are employed. While melting point provides an excellent preliminary evaluation, it does not identify or individually quantify impurities. For this reason, it must be supplemented with more specific and sensitive methods. This guide will compare three key techniques.

Workflow for Comparative Purity Analysis

G cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Conclusion A API Batch of N-[4-(1,1-dimethylethyl)benzoyl]leucine B Homogenization & Representative Sampling A->B C Method 1: Melting Point Determination (USP <741>) B->C D Method 2: Reverse-Phase HPLC (Quantitative Assay) B->D E Method 3: Differential Scanning Calorimetry (Van't Hoff Analysis) B->E F Comparative Data Analysis C->F D->F E->F G Final Purity Assessment & Report F->G

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[4-(1,1-dimethylethyl)benzoyl]leucine

Executive Summary & Substance Profile N-[4-(1,1-dimethylethyl)benzoyl]leucine (often referred to as N-(4-tert-butylbenzoyl)leucine) is a lipophilic amino acid derivative commonly utilized as a chiral intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

N-[4-(1,1-dimethylethyl)benzoyl]leucine (often referred to as N-(4-tert-butylbenzoyl)leucine) is a lipophilic amino acid derivative commonly utilized as a chiral intermediate in the synthesis of insulin secretagogues (e.g., Nateglinide analogs) and other bioactive peptides.

While often classified as a standard organic intermediate, its specific structural properties—a lipophilic tert-butyl tail attached to a bioactive leucine core—require a safety protocol that goes beyond basic compliance. The primary risks are inhalation of fine particulates during weighing and dermal absorption facilitated by its lipophilicity.

Standard Hazard Classification (Precautionary):

  • Physical State: White crystalline powder (potential for static charge and dust generation).

  • Primary Routes of Entry: Inhalation (dust), Dermal (solution).

  • Default Hazard Band: Band 3 (Potent/Irritant) until specific toxicology data rules out sensitization.

Risk-Based PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of matter and operational scale .

Table 1: PPE Specifications by Operation
Hazard ZoneOperationRespiratory ProtectionDermal Protection (Hands)Ocular ProtectionBody Protection
Zone A: Solid Handling Weighing, Transferring (< 10g)Engineering Control: Certified Chemical Fume Hood. Backup: N95 Respirator if hood unavailable.Double Gloving: Inner: Nitrile (0.11 mm) Outer: Nitrile (0.11 mm)Safety Glasses with Side Shields (ANSI Z87.1)Standard Lab Coat (Cotton/Poly blend)
Zone B: Bulk Solids Milling, Sieving, Transferring (> 10g)Required: P100 Half-Face Respirator OR Powder Containment Hood.Double Gloving: Inner: Nitrile Outer: Long-cuff Nitrile (>0.14 mm)Chemical Splash Goggles (Vented)Tyvek® Sleeves or Disposable Coverall
Zone C: Solvated Dissolution, Extraction, HPLC PrepEngineering Control: Fume Hood (for solvent vapors).Single/Double Gloving: Nitrile (0.11 mm). Replace immediately upon splash.Safety Glasses or Goggles (if splash risk exists)Lab Coat + Chemical Resistant Apron (if > 1L)

Critical Insight - Why Nitrile? Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMF). The tert-butyl group increases the molecule's lipophilicity, theoretically enhancing skin permeation rates if dissolved in carrier solvents like DMSO. Nitrile provides superior resistance to these organic carriers.

Operational Protocols

Protocol A: The "Zero-Static" Weighing Procedure

Objective: Prevent aerosolization of the lightweight powder during transfer.

  • Environmental Prep: Activate the ionizing bar (if available) inside the balance enclosure to neutralize static charge on the lyophilized powder.

  • PPE Donning: Don inner and outer nitrile gloves. Inspect for micro-tears.

  • Transfer: Use a polystyrene antistatic spatula . Avoid metal spatulas if the powder is extremely dry, as spark generation (though rare) can disperse light powders.

  • Containment: Weigh directly into a tared vial. Do not use weighing paper for quantities < 50 mg, as recovery losses and dust dispersion increase.

  • Decontamination: Wipe the balance area with a lint-free wipe dampened with 70% Ethanol or Isopropanol immediately after use.

Protocol B: Emergency Response (Spill/Exposure)
  • Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method to prevent dust generation.

  • Wet Spill: Absorb with vermiculite or chem-pads.

  • Ocular Exposure: Flush immediately at an eyewash station for 15 minutes . The lipophilic nature requires thorough irrigation to mechanically remove particles.

  • Skin Contact: Wash with soap and water.[1][2][3] Avoid using alcohol or organic solvents on the skin, as this may drive the compound deeper into the dermal layer.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling N-[4-(1,1-dimethylethyl)benzoyl]leucine, ensuring safety barriers scale with risk.

PPE_Decision_Tree Start START: Handling N-[4-(1,1-dimethylethyl)benzoyl]leucine State_Check Assess Physical State Start->State_Check Solid SOLID (Powder) State_Check->Solid Dry Powder Liquid SOLUTION (Solvated) State_Check->Liquid Dissolved Qty_Check Assess Quantity Solid->Qty_Check PPE_Level_1 LEVEL 1 PPE: - Fume Hood - Single Nitrile Gloves - Safety Glasses Liquid->PPE_Level_1 Standard Handling Small_Scale < 10 grams Qty_Check->Small_Scale Large_Scale > 10 grams (or Milling/Sieving) Qty_Check->Large_Scale PPE_Level_2 LEVEL 2 PPE: - Fume Hood REQUIRED - Double Nitrile Gloves - Antistatic Spatula Small_Scale->PPE_Level_2 Standard R&D PPE_Level_3 LEVEL 3 PPE: - P100 Respirator + Hood - Chemical Goggles - Tyvek Sleeves Large_Scale->PPE_Level_3 High Dust Risk Decon DECONTAMINATION: Wet Wipe (70% EtOH) Dispose as Haz Waste PPE_Level_1->Decon PPE_Level_2->Decon PPE_Level_3->Decon Post-Work

Caption: Operational logic flow for selecting PPE based on physical state and quantity thresholds. Note the escalation to Level 3 for bulk solid handling.

Waste Disposal & Stewardship

Adhere to "Cradle-to-Grave" stewardship. Do not dispose of this compound down the drain.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Organic Solid - Bioactive Intermediate."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Container Rinse: Triple rinse empty vials with acetone/ethanol; collect rinsate in liquid waste. Deface the label before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.